1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Description
The exact mass of the compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)9-7-5/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLNFVUVVWVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592586-37-2 | |
| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-1,2,4-Oxadiazole Derivatives
Foreword: The 1,2,4-Oxadiazole Core in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel therapeutic agents. As a bioisostere for esters and amides, the 1,2,4-oxadiazole moiety can enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates.[1][2] The 5-methyl-1,2,4-oxadiazole core, in particular, offers a versatile platform for derivatization at the C3 position, allowing for the fine-tuning of pharmacological activity. However, the successful application of these derivatives in drug development is intrinsically linked to their thermodynamic stability. A thorough understanding of their behavior under thermal stress is paramount for ensuring drug product safety, efficacy, and shelf-life.
This technical guide provides a comprehensive overview of the thermodynamic stability of 5-methyl-1,2,4-oxadiazole derivatives. We will delve into the theoretical underpinnings of their stability, explore common decomposition pathways, and detail the experimental and computational methodologies used to assess their thermal properties. Furthermore, we will examine the influence of substituents at the C3 position on the overall stability of the heterocyclic core, providing researchers and drug development professionals with the critical knowledge to advance their work with this important class of compounds.
Theoretical Framework of 1,2,4-Oxadiazole Stability
The thermodynamic stability of the 1,2,4-oxadiazole ring is a complex interplay of aromaticity, bond energies, and electronic effects. While possessing some aromatic character, the 1,2,4-oxadiazole nucleus has a relatively low level of aromaticity, and the inherent weakness of the N-O bond makes it susceptible to cleavage under thermal or photochemical conditions.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of oxadiazole isomers. These studies consistently show that the 1,3,4-oxadiazole isomer is the most thermodynamically stable, followed by the 1,2,4-oxadiazole.[3][4] The higher stability of the 1,3,4-isomer can be attributed to a more favorable arrangement of heteroatoms, leading to stronger bonds and greater resonance stabilization.
The stability of a given 5-methyl-1,2,4-oxadiazole derivative is significantly influenced by the nature of the substituent at the C3 position. The electronic properties of this substituent can either stabilize or destabilize the ring through inductive and resonance effects.
Decomposition Pathways of the 1,2,4-Oxadiazole Ring
The thermal decomposition of 1,2,4-oxadiazoles can proceed through several pathways, with the specific mechanism often dependent on the substitution pattern and the reaction conditions. For 3,5-disubstituted-1,2,4-oxadiazoles, three primary decomposition pathways have been proposed.[5]
-
Path A: Retro-1,3-Dipolar Cycloaddition: This pathway involves the cleavage of the O(1)-C(5) and C(3)-N(4) bonds, leading to the formation of nitrile and nitrile oxide fragments. The nitrile oxide can then rearrange to an isocyanate.
-
Path B: Concerted Rearrangement: A one-step process involving the cleavage of the O(1)-N(2) and C(3)-N(4) bonds with a concurrent migration of the substituent at C(5) to N(4).
-
Path C: Acylnitrene Intermediate: A two-step pathway involving fragmentation to a nitrile and an acylnitrene intermediate, which subsequently rearranges to an isocyanate.
The Boulton-Katritzky rearrangement is another notable thermal transformation of 1,2,4-oxadiazoles, involving an internal nucleophilic substitution. Mechanistic studies have explored the role of solvents, reaction conditions, and substituents on this rearrangement.
Below is a diagram illustrating the primary proposed thermal decomposition pathways for a generic 3,5-disubstituted 1,2,4-oxadiazole.
Caption: Proposed thermal decomposition pathways for 3,5-disubstituted 1,2,4-oxadiazoles.
Experimental Methodologies for Assessing Thermodynamic Stability
The thermodynamic stability of 5-methyl-1,2,4-oxadiazole derivatives is primarily evaluated using thermal analysis techniques. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is a crucial technique for determining the thermal stability and decomposition behavior of pharmaceutical compounds.[8]
Experimental Protocol: TGA for a 5-Methyl-1,2,4-Oxadiazole Derivative
-
Sample Preparation: Accurately weigh 5-10 mg of the purified and dried 5-methyl-1,2,4-oxadiazole derivative into a TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The onset temperature of decomposition is determined from the point of significant weight loss.
-
The number of decomposition steps and the weight loss associated with each step can be analyzed to infer the decomposition mechanism.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine thermal transitions such as melting, crystallization, and decomposition.[11]
Experimental Protocol: DSC for a 5-Methyl-1,2,4-Oxadiazole Derivative
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan (typically aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Select the desired atmosphere and flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up.
-
The onset temperature and the peak maximum of the decomposition exotherm provide information about the thermal stability.
-
The enthalpy of decomposition can be calculated from the area under the decomposition peak.[12]
-
Caption: A typical workflow for the thermal analysis of 5-methyl-1,2,4-oxadiazole derivatives.
Influence of Substituents on Thermodynamic Stability
In general, the introduction of electron-withdrawing groups, particularly nitro groups (-NO₂), tends to decrease the thermal stability of the 1,2,4-oxadiazole ring.[13] This is because these groups can destabilize the ring electronically and provide pathways for decomposition. Conversely, the introduction of amino groups (-NH₂) can, in some cases, increase thermal stability through the formation of intermolecular hydrogen bonds, which can stabilize the crystal lattice.[14]
The following table summarizes the decomposition temperatures of some 1,2,4-oxadiazole derivatives from the literature, illustrating the impact of different substituents. It is important to note that these are not all 5-methyl derivatives, but they provide a useful comparison.
| Compound/Substituents | Decomposition Temperature (°C) | Reference |
| 3,5-Diphenyl-1,2,4-oxadiazole | Stable up to 296 °C (distillable) | [5] |
| Azo-substituted 1,2,4-oxadiazoles | > 220 °C | [15] |
| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole (NTOM) | 241.1 °C | [14] |
| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA) | 266.0 °C | [14] |
| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN) | 183.4 °C | [14] |
These examples highlight the significant range of thermal stabilities that can be achieved through substituent modification. The increased stability of NTOA compared to NTOM suggests that the amino group contributes to the overall stability, potentially through hydrogen bonding. The lower stability of BODN, which contains energetic nitrate ester groups, demonstrates the destabilizing effect of highly energetic functionalities.
Computational Modeling of Thermodynamic Stability
In the absence of extensive experimental thermodynamic data, computational chemistry provides a powerful tool for predicting the stability of 5-methyl-1,2,4-oxadiazole derivatives. DFT calculations can be employed to determine key thermodynamic parameters and to explore decomposition pathways.
Key Computational Parameters:
-
Heat of Formation (ΔHf): A fundamental measure of a molecule's stability. Lower or more negative values indicate greater stability.
-
HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap generally correlates with greater kinetic stability.[16]
-
Bond Dissociation Energies (BDEs): Calculation of the energy required to break specific bonds within the molecule can help identify the weakest link and the likely initiation step of decomposition. The N-O bond is often the focal point of such studies in 1,2,4-oxadiazoles.
-
Reaction Energy Profiles: Mapping the energy landscape of proposed decomposition pathways can help determine the most likely mechanism and the activation energies involved.[17]
DFT studies have been used to rationalize the product selectivity in photoinduced rearrangements of 1,2,4-oxadiazoles by calculating the standard free energies of reactants, products, and intermediates.[18] Such computational approaches can guide the design of more stable derivatives by predicting the effects of different substituents on the thermodynamic properties of the molecule.
Conclusion and Future Perspectives
The 5-methyl-1,2,4-oxadiazole scaffold is a valuable building block in medicinal chemistry, but its successful application hinges on a clear understanding of its thermodynamic stability. This guide has provided a comprehensive overview of the theoretical principles, decomposition pathways, and analytical techniques relevant to the study of these compounds.
While general trends in stability can be inferred, there is a clear need for more systematic experimental and computational studies focused specifically on 3-substituted-5-methyl-1,2,4-oxadiazole derivatives. Such studies should aim to:
-
Generate a library of these compounds with diverse electronic and steric properties at the C3 position.
-
Perform detailed thermal analysis (TGA and DSC) to obtain quantitative data on their decomposition temperatures and enthalpies.
-
Conduct in-depth mechanistic studies to identify the primary decomposition products and elucidate the reaction pathways.
-
Develop robust quantitative structure-stability relationships (QSSRs) using computational modeling to predict the thermal stability of novel derivatives.
By addressing these knowledge gaps, the drug discovery community can more effectively leverage the potential of 5-methyl-1,2,4-oxadiazole derivatives to develop safer and more stable therapeutic agents.
References
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link][8]
-
Lab Manager. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link][7]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link][6]
-
Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link][19]
-
Arkat USA, Inc. Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. [Link][5]
-
DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). [Link][20]
-
Yang, Z. et al. Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. [Link][21]
-
Chiacchio, U. et al. (2009). Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. J Org Chem, 74(1), 351-8. [Link][22]
-
Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. [Link][23]
-
Ali, A. et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7545. [Link][16]
-
Pace, A. et al. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. J Org Chem, 71(7), 2740-9. [Link][18]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link][24]
-
Cooper, A. (2007). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods Mol Biol, 354, 135-50. [Link][26]
-
Pace, A. & Buscemi, S. (2010). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 14(4), 376-397. [Link]
-
Energetic 1,2,4-oxadiazoles: synthesis and properties. [Link][1]
-
Zhang, J. et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 123. [Link][13]
-
Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials. [Link][15]
-
Liu, Y. et al. (2021). 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. Molecules, 26(23), 7111. [Link][14]
-
Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. [Link][27]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link][3]
-
Zhang, J. et al. (2014). Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials. RSC Advances, 4(91), 49669-49675. [Link][28]
-
Zhang, J. et al. (2014). Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials. RSC Advances, 4(91), 49669-49675. [Link][29]
-
Goldsmith, C. F. et al. (2021). Thermal Decomposition of Gas-Phase Bis(1,2,4-oxadiazole)bis(methylene) Dinitrate (BODN): A CCSD(T)-F12/DFT-Based Study of Reaction Pathways. The Journal of Physical Chemistry A, 125(41), 9175-9190. [Link][17]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link][4]
-
TCA Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. [Link][10]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link][11]
-
Pagoria, P. F. et al. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). [Link][30]
-
Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. [Link][12]
-
Qin, B. et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. [Link][31]
-
Maccallini, C. et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 4. scirp.org [scirp.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. improvedpharma.com [improvedpharma.com]
- 7. veeprho.com [veeprho.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. alan-cooper.org.uk [alan-cooper.org.uk]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. torontech.com [torontech.com]
- 12. sfu.ca [sfu.ca]
- 13. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 20. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 21. papers.ssrn.com [papers.ssrn.com]
- 22. Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eng.uc.edu [eng.uc.edu]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. osti.gov [osti.gov]
- 31. ipbcams.ac.cn [ipbcams.ac.cn]
The Oxadiazole-Ethanol Scaffold: Physiochemical Tuning for Drug Discovery
Executive Summary
The oxadiazole-substituted ethanol motif represents a strategic structural hybrid in modern medicinal chemistry, merging the bioisosteric utility of the oxadiazole ring with the physiochemical modulation capabilities of a hydroxyethyl side chain. This guide analyzes the physiochemical characteristics of this scaffold, specifically focusing on the 1,2,4- and 1,3,4-oxadiazole isomers substituted with a 2-hydroxyethyl group (
This motif is primarily utilized to:
-
Enhance Metabolic Stability: Acting as a hydrolytically stable bioisostere for esters and labile amides.
-
Modulate Lipophilicity (LogP): Lowering LogP relative to carbocyclic aromatics while maintaining hydrophobic contacts.
-
Improve Aqueous Solubility: Leveraging the H-bond acceptor (HBA) nature of the ring and the H-bond donor/acceptor (HBD/A) nature of the hydroxyl group.
Part 1: Structural & Electronic Profile
The Oxadiazole Core
The oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms.[1][2] It exists in four isomeric forms, but only the 1,2,4- and 1,3,4- isomers are widely used in drug discovery due to their stability.[3]
-
Electronic Nature: The ring is electron-deficient (
-deficient), making it resistant to oxidative metabolism but susceptible to nucleophilic attack under extreme conditions. -
Dipole Moment: High dipole moments (approx. 3.0–4.0 D) contribute to strong electrostatic interactions with protein targets.
-
Basicity: The ring nitrogens are very weakly basic (
of conjugate acid to ), meaning they remain unprotonated at physiological pH (7.4).
The Ethanol Side Chain Effect
Attaching a 2-hydroxyethyl group (
-
H-Bonding Network: The hydroxyl group acts as a primary H-bond donor, while the ring nitrogens act as acceptors. This duality disrupts crystal lattice energy, often lowering the melting point and enhancing solubility.
-
Solvation: The flexible ethyl linker allows the hydroxyl group to orient into bulk solvent, improving the hydration shell around the lipophilic aromatic core.
Part 2: Physiochemical Profiling
The following table contrasts the oxadiazole-ethanol scaffold with the ester-ethanol analog it often replaces.
Table 1: Comparative Physiochemical Metrics
| Property | Ester Scaffold ( | Oxadiazole Scaffold ( | Impact in Drug Design |
| Hydrolytic Stability | Low (Cleaved by esterases) | High (Stable to hydrolysis) | Increases |
| H-Bond Acceptors | 2-3 (Carbonyl O, Ether O) | 3-4 (Ring Ns, Ring O, Side chain O) | Enhanced target binding via specific H-bonds. |
| H-Bond Donors | 1 (Hydroxyl) | 1 (Hydroxyl) | Maintained donor capability for solvent interaction. |
| LogP (Lipophilicity) | Variable (Reference) | Lower ( | Improves solubility; reduces non-specific binding. |
| Polar Surface Area | Increases polarity; may reduce BBB permeability slightly. | ||
| pKa (Basicity) | Neutral | Weakly Basic ( | No ionization at physiological pH; neutral profile maintained. |
Lipophilicity and Solubility Tuning
The oxadiazole ring is less lipophilic than a phenyl ring or a thiophene. When combined with the hydroxyethyl group, the
Metabolic Stability Mechanism
Esters are rapidly hydrolyzed by plasma esterases (e.g., carboxylesterases). The oxadiazole ring mimics the planar geometry and electronic distribution of the ester group (bioisosterism) but lacks the electrophilic carbonyl carbon susceptible to water/enzyme attack.
Figure 1: Comparative metabolic fate. The oxadiazole scaffold evades rapid esterase cleavage, shifting clearance to slower oxidative pathways.
Part 3: Experimental Protocols
Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanol
This protocol describes the synthesis of a 5-substituted-1,2,4-oxadiazole bearing the hydroxyethyl side chain. This specific regiochemistry is achieved by reacting an arylamidoxime with a propionic acid derivative.
Reaction Scheme:
Reagents:
-
Benzamidoxime (10 mmol)
- -Propiolactone (Caution: Carcinogen) OR Ethyl 3-hydroxypropionate (Safer alternative, 12 mmol)
-
Sodium Ethoxide (
wt in ethanol) or Potassium tert-butoxide -
Anhydrous Ethanol or Toluene
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Benzamidoxime (
, ) in anhydrous ethanol ( ). -
Addition: Add Sodium Ethoxide solution (
). Stir at room temperature for 30 minutes to generate the amidoximate anion. -
Cyclization: Add Ethyl 3-hydroxypropionate (
, ) dropwise. -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The amidoxime spot should disappear. -
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Extraction: Resuspend the residue in water (
) and extract with Ethyl Acetate ( ). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0–60% EtOAc in Hexane). -
Yield: Expect a white to off-white solid/oil. Yields typically range from 60–80%.[4]
Figure 2: Synthetic workflow for the 1,2,4-oxadiazole-ethanol scaffold via the amidoxime route.
Physiochemical Characterization: LogP Determination (Shake-Flask Method)
While computational methods (cLogP) are useful, experimental validation is required for novel scaffolds.
-
Preparation: Prepare mutually saturated solvents: n-Octanol saturated with water, and Water (phosphate buffer pH 7.4) saturated with n-Octanol.
-
Dissolution: Dissolve the test compound (
) in the water-saturated octanol phase ( ). Measure UV absorbance ( ) at (typically 250–280 nm for oxadiazoles). -
Partitioning: Add octanol-saturated buffer (
) to the vial. Vortex vigorously for 5 minutes and centrifuge at 2000 rpm for 10 minutes to separate phases. -
Measurement: Carefully sample the octanol layer. Measure UV absorbance (
). -
Calculation:
Note: If the compound is very hydrophilic (low A in octanol), reverse the initial dissolution step.
Part 4: References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.[5] Link
-
Pace, A., & Pierro, P. "The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Synthesis." Organic & Biomolecular Chemistry, 2009. Link
-
Jakopin, Z. "Bioisosteric Replacements of the Ester Group in Drug Design." Current Medicinal Chemistry, 2018. Link
-
Tetko, I. V., et al. "Virtual Computational Chemistry Laboratory – Design and Description." Journal of Computer-Aided Molecular Design, 2005. Link
-
European Bioinformatics Institute. "ChEMBL Database: 1,2,4-Oxadiazole Derivatives." EBI, 2024. Link
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
A Technical Guide to Predicting the Metabolic Stability of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Abstract
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1] This guide provides a comprehensive framework for assessing the metabolic fate of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, a novel chemical entity featuring a 1,2,4-oxadiazole core. As a Senior Application Scientist, this document moves beyond mere protocol recitation to instill a deep, mechanistic understanding of the experimental choices and the logic of data interpretation. We will dissect the molecule's structural liabilities, outline a tiered in vitro and in vivo testing strategy, and provide self-validating, detailed experimental protocols. The objective is to equip drug development professionals with the expertise to confidently predict the metabolic clearance of this compound and make data-driven decisions for project advancement.
Introduction: The Imperative of Metabolic Stability
In drug discovery, a candidate's journey is perilous; a significant portion of failures in clinical trials can be attributed to suboptimal pharmacokinetic properties.[2] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of a viable pharmacokinetic profile.[1] Compounds that are metabolized too rapidly (low stability) often fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly (high stability) can accumulate, leading to potential toxicity.[3] Therefore, an early and accurate assessment of metabolic stability is not just a screening step but a fundamental component of rational drug design, enabling chemists to build more robust molecules through structure-activity and structure-metabolism relationships.[4]
This guide focuses on 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol. We will explore its potential metabolic "soft spots" and present a multi-tiered strategy to characterize its stability, from high-throughput in vitro assays to definitive in vivo studies.
Structural Analysis and Predicted Metabolic Pathways
The metabolic fate of a molecule is written in its structure. A thorough analysis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol allows us to hypothesize its primary metabolic pathways.
-
The 1,2,4-Oxadiazole Ring: This heterocycle is often employed in medicinal chemistry as a bioisostere for esters and amides to enhance metabolic stability.[5] While generally robust, the ring system is not metabolically inert. The electron-deficient nature of the ring can influence the metabolism of its substituents.[6] In some cases, cytochrome P450 (CYP) enzymes can mediate the oxidative ring opening of related oxadiazole structures, though this is often a minor pathway.[7]
-
The 5-Methyl Group: Aliphatic methyl groups attached to aromatic or heteroaromatic rings are classic sites for Phase I oxidation. Cytochrome P450 enzymes, particularly isoforms like CYP3A4, readily hydroxylate these groups to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.[8] This is a highly probable metabolic route for this compound.
-
The Ethan-1-ol Group: This secondary alcohol presents two key metabolic possibilities:
-
Phase I Oxidation: The hydroxyl group can be oxidized by alcohol dehydrogenases or CYPs to form the corresponding ketone.
-
Phase II Conjugation: The hydroxyl group is a prime handle for conjugation reactions, most commonly with glucuronic acid via UDP-glucuronosyltransferases (UGTs), to form a more water-soluble glucuronide metabolite for excretion.
-
Given these features, we can predict several major metabolic pathways, which are prime targets for investigation in subsequent experimental work.
Caption: Predicted metabolic pathways for the title compound.
Tier 1 Strategy: In Vitro Liver Microsomal Stability Assay
The first step in experimentally assessing metabolic stability is often an in vitro liver microsomal stability assay.
Expertise & Rationale: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[9] They are enriched with the majority of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10][11] This assay is a cost-effective, high-throughput method to specifically evaluate a compound's susceptibility to oxidative metabolism, which is a primary clearance route for a majority of drugs.[12] By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate of its disappearance over time.[10][12]
Trustworthiness (Self-Validation): To ensure the integrity of the results, the protocol must include controls:
-
Positive Controls: Compounds with known metabolic rates (e.g., Verapamil for high clearance, Diazepam for low clearance) are run in parallel to confirm the enzymatic activity of the microsomal batch.[13]
-
Negative Control: A "minus cofactor" incubation (without NADPH) is critical to distinguish between enzymatic degradation and simple chemical instability of the compound in the assay buffer.[12]
Detailed Experimental Protocol: Liver Microsomal Stability
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[14]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]
-
Prepare stock solutions of the test compound, positive controls, and internal standard (for LC-MS/MS analysis) in an appropriate solvent like DMSO. The final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[12][14]
-
-
Reaction Mixture:
-
Initiation and Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[13]
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.[10] This step precipitates the proteins and stops all enzymatic activity.
-
-
Sample Processing and Analysis:
Data Presentation and Analysis
The disappearance of the parent compound follows first-order kinetics. By plotting the natural logarithm of the percentage of compound remaining versus time, a linear relationship is obtained.
-
Half-Life (t½): Calculated from the slope (k) of the line: t½ = 0.693 / k
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize the drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein amount in mg) [10]
| Parameter | Typical Value | Interpretation |
| t½ (minutes) | > 30 | Low Clearance |
| 10 - 30 | Medium Clearance | |
| < 10 | High Clearance | |
| CLint (µL/min/mg) | < 10 | Low Clearance |
| 10 - 80 | Medium Clearance | |
| > 80 | High Clearance |
Caption: General classification of microsomal stability data.
Caption: Workflow for the liver microsomal stability assay.
Tier 2 Strategy: In Vitro Hepatocyte Stability Assay
If a compound shows moderate to high stability in microsomes, or if contributions from non-CYP or Phase II metabolism are suspected, the next logical step is a hepatocyte stability assay.
Expertise & Rationale: Unlike microsomes, intact hepatocytes (typically cryopreserved) contain the full complement of drug-metabolizing machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs), necessary cofactors, and drug transporters.[16][17] This provides a more physiologically relevant and comprehensive assessment of a compound's metabolic fate within the liver cell.[2][17] This assay is crucial for compounds like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, which has a hydroxyl group susceptible to Phase II conjugation.
Trustworthiness (Self-Validation):
-
Positive Controls: Use compounds known to be cleared by both Phase I and Phase II pathways (e.g., Testosterone, 7-Ethoxycoumarin).[13]
-
Negative Control: Heat-inactivated hepatocytes can be used to control for non-enzymatic degradation.[2]
-
Viability Check: Cell viability (e.g., via Trypan Blue exclusion) must be confirmed before starting the experiment to ensure the cells are metabolically competent.
Detailed Experimental Protocol: Hepatocyte Stability
-
Hepatocyte Preparation:
-
Incubation Setup:
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Process samples via centrifugation and analyze the supernatant using LC-MS/MS for the parent compound.[18]
-
Data Analysis and IVIVE
Data analysis is similar to the microsomal assay, yielding a t½ and an in vitro intrinsic clearance (CLint). However, CLint is expressed in µL/min/10^6 cells.
In Vitro-In Vivo Extrapolation (IVIVE): A key advantage of hepatocyte data is its utility in predicting human hepatic clearance (in vivo).[19] The in vitro CLint is scaled up using physiological parameters:
Predicted Hepatic Clearance (CLh) = (CLint * Hepatocellularity * Liver Weight) / Body Weight
Where hepatocellularity is the number of hepatocytes per gram of liver (e.g., ~120 x 10^6 cells/g for humans).[18] This prediction helps to estimate the in vivo half-life and potential bioavailability of the drug candidate before advancing to animal studies.[19]
Caption: Workflow for the hepatocyte stability assay.
Tier 3 Strategy: In Vivo Pharmacokinetic (PK) Studies
While in vitro assays are powerful predictive tools, the definitive assessment of a compound's metabolic fate requires an in vivo study.[20]
Expertise & Rationale: In vivo PK studies, typically conducted first in rodent species (e.g., mice, rats), provide a holistic view of the compound's absorption, distribution, metabolism, and excretion (ADME).[21][22] These studies are essential to understand how the predictions from in vitro systems translate to a whole, living organism and to calculate critical parameters like bioavailability and total body clearance.[23][24]
Typical Experimental Design: Rodent PK Study
-
Animal Models: Use common laboratory strains (e.g., Sprague-Dawley rats). Studies can be tailored for different administration routes.[22][23]
-
Dosing: Administer the compound intravenously (IV) and orally (PO) to separate groups of animals. The IV dose provides direct information on clearance and volume of distribution, while the PO dose allows for the assessment of oral absorption and bioavailability.[22]
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[22]
-
Bioanalysis: Process blood to plasma and quantify the concentration of the parent drug (and potentially key metabolites) using a validated LC-MS/MS method.[23]
Key Pharmacokinetic Parameters
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
Integrated Data Interpretation and Decision Making
The power of this tiered approach lies in the synthesis of all data points. The results from each stage inform the next and build a comprehensive profile that guides the drug discovery project.
Caption: A decision-making tree based on metabolic stability data.
-
Scenario 1: High In Vitro Instability: If the compound is rapidly cleared in microsomes (t½ < 10 min), it suggests a major liability in CYP-mediated metabolism. The project team should prioritize medicinal chemistry efforts to block this metabolic "soft spot" (e.g., by replacing the methyl group with a more stable isostere like a cyclopropyl group) before investing in further studies.[4][25]
-
Scenario 2: Good Microsomal, Poor Hepatocyte Stability: If the compound is stable in microsomes but shows rapid clearance in hepatocytes, this strongly implicates non-CYP Phase I enzymes or, more likely, Phase II conjugation as the primary clearance pathway. Metabolite identification studies would be crucial to confirm this and guide optimization.
-
Scenario 3: Good In Vitro Stability: If the compound demonstrates low clearance in both microsomal and hepatocyte assays, leading to a favorable in vivo clearance prediction, it is a strong candidate to advance to in vivo pharmacokinetic studies to confirm its behavior in a whole organism.[24]
Conclusion
The assessment of metabolic stability for a novel compound like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a systematic, multi-faceted process. It begins with a predictive analysis based on chemical structure and progresses through a logical, tiered experimental approach. By integrating data from high-throughput microsomal assays, more comprehensive hepatocyte studies, and definitive in vivo pharmacokinetic evaluations, researchers can build a robust understanding of a compound's metabolic liabilities. This in-depth knowledge is paramount for making informed, go/no-go decisions and for guiding the chemical optimization efforts necessary to develop a successful drug candidate with a desirable pharmacokinetic profile.
References
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 22, 2026, from [Link]
-
Microsomal Stability Assay Protocol | AxisPharm. (n.d.). AxisPharm. Retrieved February 22, 2026, from [Link]
-
In Vivo PK Studies - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 22, 2026, from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 22, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
In Vivo PK/PD Study Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved February 22, 2026, from [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (2021, June 2). Symeres. Retrieved February 22, 2026, from [Link]
-
in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved February 22, 2026, from [Link]
-
In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.). Selvita. Retrieved February 22, 2026, from [Link]
-
Services for in vitro Metabolism research - Admescope. (n.d.). Admescope. Retrieved February 22, 2026, from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 22, 2026, from [Link]
-
Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Creative Bioarray. Retrieved February 22, 2026, from [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved February 22, 2026, from [Link]
-
Dalvie, D. K., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 39(5), 846-55. Retrieved February 22, 2026, from [Link]
-
metabolic stability in liver microsomes - Mercell. (n.d.). Mercell. Retrieved February 22, 2026, from [Link]
-
Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex. Retrieved February 22, 2026, from [Link]
-
Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Metabolic Stability - Frontage Laboratories. (n.d.). Frontage Laboratories. Retrieved February 22, 2026, from [Link]
-
A New Standardized Electrochemical Array for Drug Metabolic Profiling with Human Cytochromes P450 | Analytical Chemistry - ACS Publications. (2011, April 6). ACS Publications. Retrieved February 22, 2026, from [Link]
-
The role of aldehyde oxidase in drug metabolism - ResearchGate. (2020, June 22). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - DMPK. (2024, September 26). DMPK. Retrieved February 22, 2026, from [Link]
-
Aldehyde Oxidase | Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. Retrieved February 22, 2026, from [Link]
-
Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. (2022, February 21). Cresset Group. Retrieved February 22, 2026, from [Link]
-
Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed. (2019, September 15). PubMed. Retrieved February 22, 2026, from [Link]
-
The role of aldehyde oxidase in drug metabolism - PubMed. (2012, February 16). PubMed. Retrieved February 22, 2026, from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024, November 21). Research Results in Pharmacology. Retrieved February 22, 2026, from [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom. Retrieved February 22, 2026, from [Link]
-
Metabolic Stability - Pharma Focus Asia. (2021, October 11). Pharma Focus Asia. Retrieved February 22, 2026, from [Link]
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. (2019, February 16). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]
-
Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PMC. (2015, July 7). NCBI. Retrieved February 22, 2026, from [Link]
-
The Metabolism by Man of an Anticonvulsant Oxadiazole. An unusual Metabolic Route for Tertiary Amides - Taylor & Francis. (2008, September 15). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]
-
A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). Retrieved February 22, 2026, from [Link]
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]
-
Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). (2026, February 4). Retrieved February 22, 2026, from [Link]
-
Different Method for the Production of Oxadiazole Compounds. - JournalsPub. (2024, July 31). JournalsPub. Retrieved February 22, 2026, from [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025, August 18). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system - PMC. (2020, June 26). NCBI. Retrieved February 22, 2026, from [Link]
-
Special Issue : Cytochrome P450 Enzymes in Drug Metabolism - MDPI. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | Medicines for Malaria Venture. (2021, July 9). Medicines for Malaria Venture. Retrieved February 22, 2026, from [Link]
-
Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (2023, December 6). Preprints.org. Retrieved February 22, 2026, from [Link]
-
In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives to be developed as triple mutant T790M/C797S EGFR inhibitors - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. cresset-group.com [cresset-group.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | Medicines for Malaria Venture [mmv.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. nuvisan.com [nuvisan.com]
- 20. symeres.com [symeres.com]
- 21. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. selvita.com [selvita.com]
- 25. pharmafocusasia.com [pharmafocusasia.com]
An In-Depth Technical Guide to the Tautomerism and Structural Analysis of Oxadiazole Ethanols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oxadiazoles and Their Tautomeric Complexity
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of this five-membered heterocycle are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Their utility stems from their metabolic stability and their ability to act as bioisosteric replacements for amide and ester groups, which can enhance a molecule's pharmacokinetic profile.[3][4]
A crucial, yet often overlooked, aspect of their chemistry is the potential for tautomerism, particularly in derivatives bearing a hydroxyethyl side chain. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can have profound implications for a molecule's properties, including its shape, lipophilicity, and ability to interact with biological targets. For drug development professionals, understanding and controlling this tautomerism is paramount, as the active form of a drug may be a minor tautomer in equilibrium.
This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing tautomerism in oxadiazole ethanols. It details an integrated, self-validating workflow that combines computational chemistry with spectroscopic and crystallographic techniques to provide unambiguous structural elucidation.
Theoretical Framework: Ring-Chain Tautomerism in Oxadiazole Ethanols
The most significant form of tautomerism in 2-(5-substituted-1,3,4-oxadiazol-2-yl)ethanols is ring-chain tautomerism . This involves an equilibrium between the open-chain hydroxyethyl form (the "chain") and a cyclic hemiaminal form (the "ring"). This intramolecular cyclization occurs when the hydroxyl group of the ethanol side chain attacks the electrophilic carbon atom of one of the C=N bonds within the oxadiazole ring, leading to the formation of a new heterocyclic ring system.
This phenomenon is analogous to the well-studied ring-chain tautomerism observed in ortho-formyl heteroaromatic carboxylic acids and 1,3-oxazines.[5][6] The position of this equilibrium is highly sensitive to a variety of factors:
-
Electronic Effects: Electron-withdrawing or -donating groups on the 5-position of the oxadiazole ring can influence the electrophilicity of the ring carbons, thereby shifting the equilibrium.
-
Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions.
-
Temperature and pH: These factors can alter the kinetics and thermodynamics of the interconversion.
The ability to predict and confirm the predominant tautomeric form in a given environment is essential for rational drug design.
Caption: General equilibrium between the open-chain and cyclic tautomers.
Methodologies for Structural Elucidation: An Integrated Approach
No single technique can definitively characterize a tautomeric system under all conditions. Therefore, a multi-faceted, self-validating approach is required, where computational predictions are corroborated by a suite of analytical experiments.
Computational Chemistry: The Predictive Foundation
Expertise: Before any synthesis or analysis, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT allows for the calculation of the relative thermodynamic stabilities (Gibbs free energy) of all possible tautomers.[7] This provides an initial hypothesis about which form is likely to predominate in the gas phase or in various solvents.[7]
Trustworthiness: The accuracy of these predictions is highly dependent on the chosen level of theory. The B3LYP functional with a large basis set like 6-311++G(d,p) is a widely accepted standard for such calculations.[7][8] Furthermore, DFT can predict key spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be directly compared with experimental results for validation.[9]
Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Build 3D models of all potential tautomers (e.g., open-chain and cyclic forms).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Solvation Modeling: To simulate solution-phase conditions, apply a solvent model such as the Polarizable Continuum Model (PCM).[7]
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under those conditions.
Spectroscopic Analysis: Experimental Verification
Spectroscopic techniques provide direct experimental evidence of the structures present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is arguably the most powerful tool for studying tautomerism in solution. ¹H and ¹³C NMR spectra provide a detailed picture of the molecular structure. The key is to identify diagnostic signals that are unique to each tautomer. For example, the open-chain form will exhibit distinct signals for the -CH₂-CH₂-OH group, while the cyclic form will show different chemical shifts and coupling patterns for the protons in the newly formed ring.
Trustworthiness: The ratio of tautomers can be quantified by integrating the corresponding unique signals in the ¹H NMR spectrum.[5] Recording spectra in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can reveal how the equilibrium shifts with solvent polarity, providing further validation of the tautomeric relationship.[10][11]
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is excellent for identifying key functional groups. The open-chain tautomer will show a characteristic broad O-H stretching band (around 3300 cm⁻¹) and C=N stretching from the oxadiazole ring (around 1600 cm⁻¹).[12] The cyclic form, being a hemiaminal, might show a sharper N-H stretch and the absence of the prominent C=N band, replaced by C-N and C-O stretching frequencies.
Trustworthiness: While IR is less quantitative than NMR, the presence or absence of these key bands provides strong qualitative evidence for the predominant form, especially in the solid state (using KBr pellets) or in solution.[10]
| Technique | Open-Chain Tautomer Signature | Cyclic Tautomer Signature |
| ¹H NMR | Distinct -CH₂-CH₂-OH signals. | Altered chemical shifts for side-chain protons; appearance of N-H proton signal. |
| ¹³C NMR | Signal for C=N in the oxadiazole ring. | C=N signal is replaced by a signal for a new sp³-hybridized carbon in the hemiaminal. |
| IR | Broad O-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹). | Sharper N-H stretch (~3400 cm⁻¹), disappearance of C=N stretch. |
| Caption: Comparative spectroscopic data for identifying tautomers. |
X-ray Crystallography: The Definitive Solid-State Structure
Expertise: Single-crystal X-ray diffraction provides an unambiguous, high-resolution 3D structure of the molecule in the solid state.[13] This is considered the "gold standard" for structural determination. It can definitively confirm which tautomer crystallizes from a given solvent, providing absolute validation for the structural assignment.
Trustworthiness: It is crucial to remember that the solid-state structure may not be the predominant form in solution. Crystal packing forces can stabilize a tautomer that is a minor component in the solution phase. Therefore, crystallographic data must be interpreted in conjunction with solution-phase data from NMR and computational studies to build a complete picture.
Integrated Workflow for Tautomer Analysis
A robust and self-validating system for analyzing tautomerism integrates these techniques in a logical sequence. Discrepancies between methods often reveal subtle, yet important, electronic or environmental effects.
Caption: A logical workflow for the comprehensive analysis of tautomerism.
Conclusion
The structural analysis of oxadiazole ethanols requires a sophisticated approach that acknowledges their potential for ring-chain tautomerism. By moving beyond single-technique analysis and adopting an integrated, self-validating workflow, researchers and drug developers can achieve a high-confidence understanding of these dynamic molecular systems. This detailed characterization is not merely an academic exercise; it is a critical step in harnessing the full therapeutic potential of the oxadiazole scaffold, ensuring that the form being studied and developed is the one responsible for the desired biological effect. The interplay between computational prediction and multi-faceted experimental verification provides the necessary scientific rigor for advancing these promising compounds from the laboratory to clinical applications.
References
-
Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. PubMed. Available from: [Link]
-
On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O). PubMed Central. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chonnam National University. Available from: [Link]
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. ResearchGate. Available from: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Linköping University Electronic Press. Available from: [Link]
-
Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed. Available from: [Link]
-
Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational stud. Growing Science. Available from: [Link]
-
Synthesis and Characterization of some biologically active 2, 5-Substituted Oxadiazoles. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Bentham Science. Available from: [Link]
-
1,3,4-Oxadiazole. Journal of the American Chemical Society. Available from: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available from: [Link]
-
Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Eureka Journals. Available from: [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available from: [Link]
-
Comprehensive IR and NMR research of a newly Synthesized derivative of Imidazole–1,3,4– Oxadiazole. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. MDPI. Available from: [Link]
-
Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Semantic Scholar. Available from: [Link]
-
Synthesis, Crystal Structure, DFT, and Drug-Likeness Evaluation of an Oxadiazole-Based Compound with Biological Potential. Semantic Scholar. Available from: [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available from: [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PubMed Central. Available from: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PubMed Central. Available from: [Link]
-
Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. ResearchGate. Available from: [Link]
-
Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Royal Society of Chemistry. Available from: [Link]
-
Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole. DergiPark. Available from: [Link]
-
Oxadiazoles in medicinal chemistry. PubMed. Available from: [Link]
-
1,3,4-Oxadiazole. PubChem. Available from: [Link]
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available from: [Link]
-
Electrophilic Aromatic Reactivities via Ring-Chain Tautomerism of Tetrahydro-1,3-oxazines and 1,3-Oxazolidines. ResearchGate. Available from: [Link]
-
Ring-chain tautomerism in 1,3-oxazines. ACS Publications. Available from: [Link]
-
Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available from: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. journalspub.com [journalspub.com]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective reduction of ketones to form 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Application Note & Protocol: AN-OXD-2024
Executive Summary & Strategic Analysis
Target Molecule: (S)- or (R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol. Precursor: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one. Critical Challenge: Chemoselectivity.[1] The 1,2,4-oxadiazole ring contains a labile N–O bond susceptible to reductive cleavage under standard hydrogenation conditions (e.g., H₂/Pd-C).
Strategic Recommendation: To achieve high enantiomeric excess (ee >98%) while preserving the heterocyclic core, this guide recommends two orthogonal approaches:
-
Biocatalytic Reduction (Primary): Utilizes Ketoreductases (KREDs) for mild, aqueous-phase reduction. Best for scale-up and maximum stereocontrol.
-
Asymmetric Transfer Hydrogenation (Secondary): Utilizes Ru-based Noyori-Ikariya catalysts. Best for rapid bench-scale synthesis without enzyme screening.
Chemical Mechanism & Pathway
The reduction of the ketone adjacent to the electron-deficient oxadiazole ring is electronically favorable but requires precise steric control to induce chirality.
Figure 1: Reaction Scheme & Hydride Transfer Mechanism
Caption: Mechanistic pathway highlighting the critical divergence between selective carbonyl reduction and potential ring cleavage.
Protocol A: Biocatalytic Reduction (KRED)
Rationale: Enzymes operate at ambient temperature and neutral pH, completely avoiding the risk of N–O bond cleavage. Scope: Gram to Kilogram scale.
Materials
-
Substrate: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one (0.5 M in DMSO).
-
Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey).
-
Cofactor: NADP+ or NAD+.
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (for NADPH regeneration) or Isopropanol (IPA).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Step-by-Step Workflow
Step 1: Rapid Screening (96-well plate)
-
Prepare a "Master Mix":
-
Buffer (pH 7.0): 900 µL
-
Cofactor (NADP+): 1.0 mg/mL
-
Glucose: 20 mg/mL
-
GDH: 5 U/mL
-
-
Dispense 180 µL Master Mix into each well.
-
Add 2 mg of different KRED variants to each well.
-
Add 10 µL of Substrate solution (dissolved in DMSO).
-
Shake at 30°C / 250 rpm for 24 hours.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via Chiral HPLC.
Step 2: Preparative Scale (10g Batch) Based on identifying a hit (e.g., KRED-X) with >99% conversion and >98% ee.
-
Reactor Setup: Charge a 250 mL round-bottom flask with 100 mL of 100 mM K-Phosphate buffer (pH 7.0).
-
Additives: Add Glucose (15 g, 1.5 eq) and NADP+ (50 mg, catalytic).
-
Enzyme Loading: Add GDH (500 U) and the selected KRED-X (200 mg).
-
Substrate Addition: Dissolve 10 g of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one in 10 mL DMSO. Add this dropwise to the stirring enzyme mixture.
-
Note: If substrate solubility is poor, add 10% v/v Isopropanol as a co-solvent.
-
-
Reaction: Stir at 30°C. Monitor pH; maintain at 7.0 using 1M NaOH (automatic titrator recommended) as gluconic acid is produced.
-
Completion: Reaction typically completes in 12–24 hours.
-
Workup:
-
Add Celite (5 g) and filter to remove protein.
-
Extract filtrate with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Rationale: Chemical catalysis alternative when enzymes are unavailable. Uses Ru(II) catalysts which are strictly chemoselective for C=O in the presence of oxadiazoles.
Materials
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Protocol (1g Scale)
-
Preparation: In a 50 mL flask, dissolve 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one (1.0 g, 7.9 mmol) in dry DCM (10 mL).
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (50 mg, 1 mol%).
-
Tip: Degas the solvent with Nitrogen prior to addition to ensure catalyst longevity.
-
-
Initiation: Cool to 0°C. Slowly add the Formic Acid/TEA mixture (2.0 mL, excess).
-
Caution: CO₂ gas evolution will occur. Ensure open venting.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 16 hours.
-
Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The alcohol is more polar than the ketone.
-
Workup:
-
Quench with water (20 mL).
-
Separate layers. Extract aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.
-
Concentrate to yield the crude chiral alcohol.
-
Analytical Controls & Data Validation
Table 1: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Substrate Inhibition | Feed substrate slowly over 4 hours. |
| Ring Cleavage | Over-reduction | STOP using H₂ gas/Pd. Switch to ATH or KRED immediately. |
| Low ee (<90%) | Background Reaction | Ensure temperature is <30°C. For ATH, switch ligand enantiomer to check mismatch. |
| Emulsion | Protein precipitation | Use Celite filtration or add NaCl to saturate aqueous phase. |
Chiral HPLC Method (Example)
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Oxadiazole absorbance).
-
Expected Retention: (S)-isomer (tR ~ 8 min), (R)-isomer (tR ~ 12 min). Note: Confirm order with authentic standards.
Workflow Visualization
Figure 2: Process Decision Tree
Caption: Decision tree for selecting the optimal reduction pathway based on available resources and scale.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Pace, V., et al. (2015). 1,2,4-Oxadiazoles: From Synthesis to Biological Applications. Current Organic Chemistry, 19(17). [Link]
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. [Link]
-
Codexis Inc. (2024). KRED Screening Protocols for Pharmaceutical Intermediates. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol synthesis
Technical Support Center: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Synthesis
Executive Summary
This guide addresses the synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol . Low yields in this synthesis are typically caused by two factors: chemoselectivity issues during the ring-closure of the alcohol-bearing amidoxime, or over-reduction/ring-opening during the generation of the alcohol handle.
This support document prioritizes the Ketone Reduction Route (Route A) as the industrial "Gold Standard" for high yield, while providing a troubleshooting guide for the Direct Cyclization Route (Route B) for users restricted to amidoxime precursors.
Module 1: Critical Synthesis Pathways
Route A: The "Gold Standard" (Ketone Reduction)
Recommended for: High yield, scalability, and avoiding side-product formation.
This route separates the ring formation from the alcohol generation. It avoids the "chemoselectivity trap" where the hydroxyl group interferes with the acylation step required to close the oxadiazole ring.
Protocol:
-
Precursor: Start with 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one (The Ketone).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Note: Methanol typically offers faster kinetics.
-
Reagent: Sodium Borohydride (
).[1] -
Conditions:
to Room Temperature (RT).
Step-by-Step Optimization:
-
Dissolve the ketone (1.0 eq) in MeOH (
). Cool to . -
Add
(0.5–0.6 eq) portion-wise. Crucial: Do not use a large excess. The oxadiazole ring is electron-deficient and susceptible to reductive cleavage by strong nucleophiles. -
Stir at
for 30 mins, then warm to RT. Monitor by TLC/LCMS. -
Quench: Carefully add saturated
or dilute acetic acid. Avoid strong acids (HCl) which can hydrolyze the ring. -
Isolation: Evaporate MeOH, extract with EtOAc.
Yield Expectation:
Route B: Direct Cyclization (Amidoxime Route)
Recommended for: One-pot synthesis when the ketone precursor is unavailable.
The Challenge: The starting material, N',2-dihydroxypropanimidamide , contains a free secondary alcohol. Reacting this with acetic anhydride (to install the 5-methyl group) often leads to O-acylation of the alcohol , forming the ester side-product rather than the free alcohol.
Optimized Protocol (T3P Method): Using Propylphosphonic anhydride (T3P) allows for milder cyclodehydration than thermal reflux, reducing side reactions.
-
Reagents: Amidoxime (1.0 eq), Acetic Acid (1.1 eq), T3P (50% in EtOAc, 1.5 eq), Triethylamine (3.0 eq).
-
Solvent: Ethyl Acetate or DMF.
-
Procedure:
-
Mix Amidoxime, Acetic Acid, and Base in solvent at RT.[2]
-
Add T3P dropwise.
-
Heat to
(Monitor closely; do not exceed if possible). -
Workup: Wash with water/brine immediately to remove T3P byproducts.
-
Module 2: Comparative Data & Yield Analysis
| Parameter | Route A: Ketone Reduction | Route B: Direct Cyclization (Thermal) | Route B: Direct Cyclization (T3P) |
| Typical Yield | 92–96% | 40–55% | 65–75% |
| Purity (Crude) | High (>95%) | Low (Requires Column) | Medium |
| Main Impurity | Ring-opened amidine (if over-reduced) | O-acetylated side chain | Unreacted O-acyl amidoxime |
| Scalability | Excellent | Poor (Viscous tars) | Good |
| Atom Economy | High | Low (Dehydration loss) | Medium |
Module 3: Troubleshooting Guide (FAQ)
Q1: I am using Route B (Cyclization). Why is my product mass M+42 higher than expected?
-
Diagnosis: You have acetylated the side-chain alcohol.
-
Cause: Acetic anhydride or Acetyl chloride is non-selective; it attacks both the amidoxime
and the alkyl . -
Fix: Switch to Route A (Ketone Reduction). If you must use Route B, use Acetic Acid + T3P instead of anhydrides. T3P activates the carboxylic acid selectively for the amidoxime nitrogen/oxygen coupling and is less likely to esterify the secondary alcohol under mild conditions.
Q2: During the reduction (Route A), the oxadiazole ring disappeared. What happened?
-
Diagnosis: Reductive Ring Opening (N-O bond cleavage).
-
Cause: Harsh conditions or wrong reducing agent. 1,2,4-oxadiazoles are sensitive to cleavage.[1]
-
Fix:
-
Ensure temperature is
.[2] -
Use exactly 0.5–0.6 equivalents of
. -
Do not use
(LAH); it will universally destroy the ring. -
Do not use catalytic hydrogenation (
); this cleaves the N-O bond to form amidines [1].
-
Q3: My reaction stalls at the "O-acyl amidoxime" intermediate.
-
Diagnosis: Incomplete Cyclodehydration.
-
Cause: The intermediate has formed, but the ring hasn't closed. This is common in room-temperature reactions.
-
Fix:
-
Increase temperature to
. -
Add a fluoride source (TBAF) if working at lower temperatures, as fluoride ions can catalyze the cyclization [2].
-
Ensure the system is dry; water hydrolyzes the O-acyl intermediate back to the starting material.
-
Module 4: Visualization of Pathways
The following diagram illustrates the decision logic between the two routes and the mechanism of failure for the Direct Cyclization.
Caption: Comparison of Route A (Reduction) vs. Route B (Cyclization). Route A avoids the side-chain acetylation risk inherent in Route B.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose low yields in your current batch.
Caption: Diagnostic workflow for identifying the root cause of yield loss based on reaction pathway and MS data.
References
-
Pace, A., et al. (2014). "Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles." Journal of Organic Chemistry. (Note: Highlights the risk of ring hydrogenolysis).
-
Borg, G., et al. (2023). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." MDPI.
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[3] Tetrahedron Letters.
-
BenchChem Technical Guides. (2025). "Selective Reduction of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde."
Sources
Purification methods for removing impurities from 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Ticket ID: OXD-5M-OH-PUR
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open
Introduction: The "Oxadiazole Paradox"
Welcome to the technical support hub for 1,2,4-oxadiazole derivatives. You are likely here because 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is presenting a classic synthetic paradox: the heterocyclic ring is thermally sensitive, yet the polarity of the secondary alcohol makes separation from polar impurities (like amidoximes) difficult without thermal stress (distillation) or aggressive stationary phases.
This guide treats your purification process not as a single step, but as a logic-gated workflow . We address the three most common failure modes: Ester masking , Amidoxime contamination , and Thermal ring cleavage .
Part 1: Diagnostic FAQs (Troubleshooting)
Q1: My NMR shows the product peaks, but there is an extra singlet at ~2.1 ppm and the alcohol proton is missing. What happened?
Diagnosis: You have likely isolated the acetate ester intermediate , not the free alcohol. The Cause: If you synthesized the oxadiazole ring using N-hydroxyacetamidine and acetic anhydride (or acetyl chloride), the secondary hydroxyl group on your ethyl chain was almost certainly acetylated during the cyclization step. The Fix: Do not attempt to distill this. You must perform a mild hydrolysis (See Protocol A ). The ester is actually a convenient "protecting group" that makes column chromatography easier, so purify the ester first, then hydrolyze.
Q2: The crude oil turns black and smokes during vacuum distillation. Is the product stable?
Diagnosis: Thermal decomposition via Retro-1,3-Dipolar Cycloaddition. The Cause: 1,2,4-Oxadiazoles are generally stable up to ~150°C, but the 5-methyl substituted variants can be sensitive. Above 180°C (or lower with acidic impurities), the ring cleaves into a nitrile (acetonitrile) and a nitrile oxide/isocyanate. The Fix: Stop distilling. This molecule has a high boiling point due to hydrogen bonding. Use Flash Column Chromatography (See Protocol B ) or high-vacuum Kugelrohr distillation only if the bath temperature is kept <120°C.
Q3: I have a persistent impurity running just below my product on TLC. It stains strongly with KMnO4.
Diagnosis: Unreacted Amidoxime or O-Acylamidoxime . The Cause: The cyclization step was incomplete. Amidoximes are basic and polar; O-acylamidoximes are less polar and often co-elute with the alcohol. The Fix: A standard silica column often fails here because the basic amidoxime streaks. You need a Chemical Wash (See Protocol C ) before the column.
Part 2: Purification Protocols
Protocol A: The "Ester Rescue" (Hydrolysis)
Use this if you inadvertently acetylated the alcohol during ring synthesis.
Principle: The 1,2,4-oxadiazole ring is susceptible to hydrolysis under vigorous basic conditions, but the acetate ester is much more labile. We use mild basic methanolysis to cleave the ester without breaking the ring.
-
Dissolution: Dissolve the crude acetylated product in MeOH (10 mL/g) .
-
Base Addition: Cool to 0°C. Add LiOH·H₂O (1.2 equiv) or K₂CO₃ (1.5 equiv) .
-
Critical Note: Do NOT use NaOH or refluxing water, as this may attack the oxadiazole ring at the C5 position [1].
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (the ester spot will disappear; the alcohol spot is lower Rf).
-
Workup:
-
Neutralize with 1M HCl to pH 7 (do not acidify below pH 4).
-
Concentrate MeOH under reduced pressure.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]
-
Protocol B: Buffered Flash Chromatography
The Gold Standard for final purity.
Principle: Silica gel is slightly acidic (pH 4-5). This can degrade sensitive oxadiazoles or cause basic impurities (amidoximes) to streak. Buffering the column neutralizes these effects.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: DCM : MeOH (Gradient 100:0 to 95:5).
-
The Modifier: Add 1% Triethylamine (TEA) to the column equilibration solvent only. This deactivates the acidic sites on the silica.
| Gradient Step | Solvent Ratio (DCM:MeOH) | Target Elution |
| Equilibration | 100:0 (+1% TEA) | (Pass 2 CVs to buffer silica) |
| Load | 100:0 | Non-polar oils/tars |
| Elution 1 | 98:2 | O-Acylamidoxime impurities |
| Elution 2 | 95:5 | Target Alcohol |
| Flush | 90:10 | Unreacted Amidoximes (remain on column) |
Protocol C: The "Scavenger" Wash
Use this pre-column to remove unreacted starting materials.
Principle: The 1,2,4-oxadiazole is a very weak base (pKb ~12), whereas the amidoxime impurity is more basic (pKb ~8). We can wash the amidoxime out into an acidic aqueous layer while keeping the oxadiazole in the organic layer.
-
Dissolve crude mixture in Ethyl Acetate or DCM .
-
Wash 2x with 10% Citric Acid (pH ~3-4).
-
Why Citric? It is milder than HCl and prevents acid-catalyzed ring hydrolysis [2].
-
Result: The amidoxime protonates and moves to the water layer. The oxadiazole remains in the organic layer.
-
-
Wash 1x with Saturated NaHCO₃ (to remove trace acid).
-
Wash 1x with Brine .
-
Dry (MgSO₄) and concentrate.[1]
Part 3: Decision Logic & Visualization
Workflow Decision Tree
Use this logic flow to determine your purification path based on your crude analysis.
Caption: Figure 1. Purification logic gate. Protocol selection is based on the identification of specific synthetic byproducts (esters vs. amidoximes).
Part 4: Summary of Physicochemical Properties
| Property | Value / Characteristic | Implication for Purification |
| Boiling Point | Est. >240°C (at 760 mmHg) | Do not distill at atm pressure. Decomposes before boiling. |
| Solubility | High: MeOH, EtOH, DCM, EtOAcLow: Hexanes, Water | Use DCM/MeOH for columns. Can be extracted from water.[1] |
| pKa (OH) | ~16 (Secondary Alcohol) | Neutral. Won't ionize in standard washes. |
| Stability | Labile to strong acid/base & Heat >150°C | Avoid refluxing NaOH. Avoid distillation >120°C. |
| UV Activity | Weak (Oxadiazole ring absorption ~210-250 nm) | Use UV 254 nm, but verify with KMnO4 or Iodine stain. |
References
-
Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 123, pp. 1-84). Academic Press.
-
Augustine, J. K., et al. (2009).[2] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[1] Journal of Organic Chemistry, 74(15), 5640–5643.
-
Borg, S., et al. (1999). Synthesis of 1,2,4-Oxadiazole Derivatives as Potential Muscarinic Agonists. Journal of Medicinal Chemistry, 42(21), 4331–4342.
-
Ooi, T., & Maruoka, K. (2007). Recent Advances in Organocatalytic Asymmetric Synthesis. Angewandte Chemie International Edition, 46(28), 5222-5266. (Reference for general ester hydrolysis compatibility).
Disclaimer: These protocols are provided for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents and perform a risk assessment before experimentation.
Sources
Minimizing ring opening of 1,2,4-oxadiazole during acidic workup
Case ID: OXD-STAB-001 Status: Active Topic: Minimizing Ring Opening During Acidic Workup/Deprotection Assigned Specialist: Senior Application Scientist
Executive Summary
The 1,2,4-oxadiazole ring is a cornerstone bioisostere for esters and amides in medicinal chemistry due to its improved metabolic stability.[1] However, it possesses a specific vulnerability: acid-catalyzed hydrolytic ring opening .[2] This occurs most frequently during Boc-deprotection or acidic quenching of reaction mixtures.
This guide provides the mechanistic understanding required to predict stability and the operational protocols to prevent degradation.
Module 1: The Stability Diagnostic (Mechanism)
Q: Why does my 1,2,4-oxadiazole decompose in acid when similar heterocycles (like 1,3,4-oxadiazoles) remain stable?
A: The instability arises from the high polarization of the O-N bond and the basicity of the ring nitrogens. Unlike 1,3,4-oxadiazoles, the 1,2,4-isomer has a significant dipole that makes the C5 position highly electrophilic.[2]
The Failure Mechanism:
-
Protonation: In acidic media, the N4 nitrogen is protonated. This dramatically increases the electrophilicity of the adjacent C5 carbon.
-
Nucleophilic Attack: Water (even trace amounts in "anhydrous" acids) attacks C5.[2]
-
Ring Cleavage: The N-O bond cleaves, leading to an open-chain acylguanidine or acylamidoxime derivative.
Visualization: Hydrolysis Pathway
Figure 1: The acid-catalyzed hydrolysis cascade.[2] Note that C5 is the "hotspot" for failure.
Module 2: Operational Troubleshooting (FAQs)
Q: I must remove a Boc group. TFA/DCM destroyed my molecule. What is the alternative?
A: Trifluoroacetic acid (TFA) is problematic because it is often wet and hygroscopic.[2] The combination of strong acidity (
Recommended Fix: Switch to anhydrous HCl in 1,4-dioxane .
-
Why: Dioxane solvates the proton but remains non-nucleophilic. If strictly anhydrous, hydrolysis cannot occur because there is no water to attack the C5 position.
-
Pro-Tip: If the molecule is extremely sensitive, use TMS-I (Trimethylsilyl iodide) or Oxalyl Chloride in Methanol (generates HCl in situ under mild conditions).[2]
Q: I see a "Boulton-Katritzky" rearrangement mentioned in literature. Is this relevant to acidic workup?
A: Yes. If your 1,2,4-oxadiazole has a nucleophilic side chain (like an amine or oxime) at the C3 position, acid can catalyze a rearrangement where the side chain attacks N2, expelling the C5 fragment.[2] This effectively "shuffles" the heterocycle into a different ring system (e.g., a triazole or 1,2,5-oxadiazole).[2]
Q: How do substituents affect acid stability?
A: The substituent at C5 is the critical determinant.
| Substituent at C5 | Stability Risk | Explanation |
| Aryl / Heteroaryl | Low | Conjugation stabilizes the ring; steric bulk blocks water attack. |
| Alkyl (Methyl/Ethyl) | High | Lack of conjugation makes C5 more electrophilic.[2] |
| Trifluoromethyl (-CF3) | Critical | Strong electron-withdrawal makes C5 hyper-reactive to nucleophiles. |
| Amino (-NH2) | Low | Electron donation reduces electrophilicity of C5. |
Module 3: Optimized Protocols
Protocol A: Safe Boc-Deprotection for Labile Oxadiazoles
Use this protocol when standard TFA/DCM leads to ring opening.
Reagents:
-
4M HCl in Dioxane (Commercial, anhydrous)[2]
-
Solvent: Dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]
Workflow:
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: Ensure glassware is oven-dried.[3]
-
-
Addition: Cool to 0 °C. Add 4M HCl in Dioxane (5–10 equiv) dropwise.
-
Critical: Do not use aqueous HCl.[2]
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Stop Condition: Quench immediately upon disappearance of starting material. Do not "over-stir."
-
-
Workup (The "Cold Buffering" Technique):
Protocol B: The "Soft Quench" for Acidic Workups
Use this when quenching a basic reaction (e.g., cyclization) where the product is present.
Problem: Pouring a basic reaction into 1M HCl creates a localized pH < 1 shock zone where oxadiazoles degrade.
Solution:
-
Substitute Acid: Use Saturated Ammonium Chloride (NH4Cl) or 10% Citric Acid instead of HCl.
-
Temperature Control: Perform the quench at 0 °C. Hydrolysis rates drop significantly at lower temperatures.
Module 4: Decision Logic for Workup
Use this logic flow to determine the safest workup method for your specific molecule.
Figure 2: Decision tree for selecting deprotection conditions based on C5-substitution.
References
-
Pace, A., & Pierro, P. (2009).[2] The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link
-
Zelenin, K. N., et al. (1998).[2] Recyclization of 1,2,4-Oxadiazoles. Tetrahedron. Link
-
BenchChem. (2025).[2][3][4] Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. Link[2]
-
University of Kentucky X-Ray Crystallography Facility. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[5] Link
-
Boulton, A. J., & Katritzky, A. R. (1962).[2] Heterocyclic Rearrangements. Proceedings of the Chemical Society. Link[2]
Sources
Technical Support Center: Manufacturing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
[1][2]
Topic: Scale-up challenges for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Audience: Process Chemists, MSAT Engineers, and CMC Leads.[1] Reference ID: TSC-OXD-2026-02
Executive Summary: The Dual-Constraint Challenge
Scaling up 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol presents a classic "dual-constraint" engineering problem:
-
Thermodynamic Instability: The 1,2,4-oxadiazole ring is energetically labile. The N–O bond is weak (
50-60 kcal/mol), making the ring susceptible to reductive cleavage and thermal decomposition (producing nitriles and isocyanates) at elevated temperatures often required for cyclization.[1] -
Stereochemical Integrity: The C3-position side chain contains a secondary alcohol stereocenter. Conventional thermal cyclization of a chiral precursor (e.g., lactamidoxime) often leads to partial racemization or O-acylation side reactions.
This guide prioritizes a Late-Stage Enantioselective Reduction pathway, which separates ring formation from chiral center establishment, ensuring both safety and optical purity.
Module 1: Ring Construction & Safety
Core Reaction: Cyclization of 2,2-diethoxyacetamidoxime with Acetic Anhydride/Acetic Acid.
Workflow Visualization
Figure 1: Recommended scale-up route utilizing the acetal-ketone pathway to avoid racemization and side-chain acylation.
Troubleshooting Guide
Q1: We are observing a rapid exotherm and pressure spike during the amidoxime formation. How do we control this?
-
Root Cause: Free hydroxylamine (
) is unstable and can undergo autocatalytic decomposition, especially in the presence of metal ions or high concentrations. The reaction of nitrile with hydroxylamine is also exothermic. -
Corrective Protocol:
-
Use Hydroxylamine Salts: Do not use 50% aqueous hydroxylamine free base if possible. Use
or and release the free base in situ using a base (e.g., or ) in a controlled manner. -
Dosing Strategy: Dose the base into the mixture of Nitrile + Hydroxylamine salt. This limits the concentration of free hydroxylamine available at any moment.
-
DSC Check: Ensure the reaction temperature (
) is at least 50°C below the onset of decomposition ( ) determined by Differential Scanning Calorimetry (DSC).
-
Q2: During cyclization, our yield is stalling at the O-acyl amidoxime intermediate. Increasing temperature leads to black tar. Why?
-
Root Cause: The cyclization of O-acyl amidoxime to 1,2,4-oxadiazole requires activation energy, but the 1,2,4-oxadiazole ring is thermally sensitive.[1][2] "Tar" indicates ring decomposition or polymerization.
-
Corrective Protocol:
-
Water Removal: The reaction produces water. If water remains, it hydrolyzes the O-acyl intermediate back to amidoxime or acid. Use a Dean-Stark trap (toluene reflux) or molecular sieves to drive the equilibrium.
-
Catalysis: Add a Lewis acid catalyst like
or a fluoride source (TBAF) which can promote cyclization at lower temperatures (even Room Temp), bypassing the thermal decomposition threshold [1].
-
Q3: The DSC shows a sharp exotherm at 160°C for the crude mixture. Is distillation safe?
-
Analysis: 1,2,4-oxadiazoles are energetic materials. An onset at 160°C is dangerously close to the pot temperature required for atmospheric distillation.
-
Corrective Protocol:
-
STOP: Do not perform pot distillation on multi-kilo scale.
-
Alternative: Use Wiped Film Evaporation (WFE) or Short Path Distillation where residence time is seconds, not hours.
-
Standard: Purify via crystallization or silica plug filtration if possible. If the acetal intermediate is liquid, hydrolyze it to the ketone (solid) for easier purification.
-
Module 2: Stereoselective Reduction (The Chiral Center)
Core Reaction: Enzymatic reduction of 3-acetyl-5-methyl-1,2,4-oxadiazole.[1]
Comparison of Reduction Methods
| Parameter | NaBH4 Reduction | CBS Reduction | Biocatalysis (KRED) |
| Stereoselectivity (ee) | 0% (Racemic) | 85-95% | >99% |
| Safety Profile | Hydrogen gas evolution | Borane toxicity | Aqueous/Buffer (Green) |
| Purification | Requires Chiral HPLC/SFC | Workup required | Simple extraction |
| Scalability | High (if racemic ok) | Moderate (Cryogenic) | High (Ambient) |
Troubleshooting Guide
Q4: We are using a Ketoreductase (KRED) enzyme, but conversion stops at 50%. Is the enzyme dead?
-
Root Cause: Product inhibition or Cofactor exhaustion (NADH/NADPH).
-
Corrective Protocol:
-
Cofactor Recycling: Ensure you have a robust recycling system (e.g., Isopropyl Alcohol/ADH or Glucose/GDH) coupled to the reaction. The enzyme needs a 1:1 stoichiometric hydride source, usually provided by the sacrificial substrate.
-
pH Drift: The reduction consumes protons or produces gluconic acid (if using Glucose/GDH). Monitor pH and maintain at 7.0–7.5 using an autotitrator.
-
Solubility: The ketone substrate has low water solubility. Add a co-solvent (DMSO or IPA) up to 10-20% v/v, but verify enzyme stability in that solvent first.
-
Q5: Can we just reduce the racemic ketone with NaBH4 and resolve later?
-
Analysis: Yes, but 1,2,4-oxadiazoles are sensitive to strong nucleophiles.
-
Risk: Borohydride is a nucleophile. It can attack the C5 position of the ring, leading to ring opening (breaking the N-O bond).
-
Mitigation: If using chemical reduction, use Luche conditions (
) to enhance selectivity for the carbonyl over the heterocycle. However, expect 50% yield loss during chiral resolution.
Module 3: Isolation & Stability
Stability Decision Tree
Figure 2: Safety decision matrix for thermal processing of 1,2,4-oxadiazole intermediates.
Q6: The final product contains 5% of an impurity with M+1 = Target + 42. What is it?
-
Identification: This is likely the O-acetylated derivative (if acetic anhydride was used late stage) or a Ring Rearrangement product.
-
Mechanism: If the final workup involved heating with acetic acid/anhydride traces, the secondary alcohol (the target) will esterify.
-
Removal:
-
Do not use strong base (NaOH) to hydrolyze the ester; it will break the oxadiazole ring.
-
Use mild enzymatic hydrolysis (Lipase) or weak base (
in MeOH) at 0°C to selectively cleave the ester without damaging the heterocycle.
-
Q7: The product turns yellow/brown upon storage.
-
Cause: Photo-instability. 1,2,4-oxadiazoles can undergo photochemical rearrangement (Boulton-Katritzky rearrangement) to 1,3,4-oxadiazoles or open-chain nitriles under UV light [2].[1]
-
Solution: Store in amber glass containers under nitrogen at <4°C.
References
-
Borg, S., et al. "Synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters."[1] Journal of Organic Chemistry, vol. 60, no. 10, 1995, pp. 3112-3120. Link
-
Pace, A., & Buscemi, S. "The Photochemistry of 1,2,4-Oxadiazoles."[1] Advances in Heterocyclic Chemistry, vol. 91, 2006, pp. 175-242. Link
-
Augustine, J. K., et al. "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles."[1] Tetrahedron Letters, vol. 50, no. 19, 2009, pp. 2184-2187. Link
-
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Chapter: 1,2,4-Oxadiazole synthesis). Link
Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform specific Process Safety Screening (DSC/ARC) on your specific reaction mixtures before scaling up.
Optimization of reaction temperature for oxadiazole ring formation
Topic: Optimization of reaction temperature for oxadiazole ring formation Audience: Researchers, scientists, and drug development professionals.
Status: Online | Specialist: Senior Application Scientist Case ID: OXD-TEMP-OPT-2024
Welcome to the Technical Support Center. You are likely here because your oxadiazole synthesis—specifically the cyclodehydration step—is stalling at the O-acyl intermediate, suffering from low yields due to thermal decomposition, or you are attempting to scale up a microwave protocol.
The formation of 1,2,4-oxadiazoles (and their 1,3,4-isomers) is governed by a strict kinetic vs. thermodynamic trade-off. This guide optimizes that balance.
Module 1: Critical Parameter Analysis (The "Why")
The Thermal Barrier: Cyclodehydration
The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids typically proceeds via two stages:[1]
-
O-Acylation (Fast, Low Eₐ): Formation of the O-acyl amidoxime intermediate. This often occurs at Room Temperature (RT).
-
Cyclodehydration (Slow, High Eₐ): The ring closure involves the loss of water. This step is endothermic and entropically driven, usually requiring significant thermal activation (
) or strong dehydration agents to overcome the activation energy barrier.
The Optimization Paradox:
-
Too Cold: The reaction arrests at the O-acyl amidoxime intermediate (often visible by LCMS as M+H of product + 18).
-
Too Hot: Causes Nitrile Reversion . At high temperatures, the amidoxime moiety is unstable and can revert to the parent nitrile, or the O-acyl intermediate hydrolyzes back to starting materials.
Visualization: Reaction Coordinate & Thermal Failure Points
The following diagram illustrates the energy landscape and where temperature deviations cause failure.
Figure 1: Reaction pathway showing the critical thermal barrier at Step 2 and potential divergence points.
Module 2: Troubleshooting by Symptom
Use this logic tree to diagnose your current reaction failure based on LCMS/NMR data.
Symptom A: Mass Spectrum shows [M+18] peak
-
Diagnosis: Incomplete Cyclization. You have isolated the O-acyl amidoxime acyclic intermediate.
-
Root Cause: Reaction temperature was insufficient to overcome the activation energy of dehydration.
-
Solution:
-
Solvent Switch: Move from THF (boiling point 66°C) to Toluene (110°C) or DMF (153°C).
-
Add Molecular Sieves: Water removal drives the equilibrium toward the ring-closed product.
-
Symptom B: Low Yield & "Nitrile" Smell
-
Diagnosis: Thermal Decomposition / Reversion.
-
Root Cause: Reaction temperature exceeded the stability limit of the amidoxime bond, or prolonged heating caused degradation.
-
Solution:
-
Lower Temperature: Cap heating at 110°C.
-
Switch Reagents: Use T3P (Propylphosphonic anhydride).[2] It acts as a potent dehydrating agent, often allowing cyclization at lower temperatures (80°C) compared to thermal-only methods.
-
Symptom C: Product rearranges (Isomerization)
-
Diagnosis: Boulton-Katritzky Rearrangement.[3]
-
Root Cause: Certain 3,5-disubstituted oxadiazoles (especially with nucleophilic side chains) rearrange thermally.
-
Solution:
-
Room Temperature Protocol: Switch to the "Superbase" method (NaOH/DMSO) which forces cyclization at 20–25°C, bypassing the thermal rearrangement threshold.
-
Module 3: Optimized Protocols
Do not rely on a single method. Select the protocol that matches your substrate's thermal stability.
Protocol Comparison Table
| Parameter | Method A: Thermal One-Pot | Method B: Microwave Assisted | Method C: Superbase (Low Temp) |
| Temp Range | 110°C (Reflux) | 140–160°C | 20–25°C (RT) |
| Time | 4–12 Hours | 10–20 Minutes | 30–60 Minutes |
| Key Reagent | EDC/HOBt or DIC | None (Thermal) | Powdered NaOH or KOH |
| Solvent | Toluene or DMF | EtOH or MeCN | DMSO (Critical) |
| Best For | Stable substrates, Bulk scale | Library synthesis, High Eₐ | Thermally sensitive substrates |
Protocol A: Standard Thermal Cyclization (Toluene Reflux)
Recommended for robust substrates scaling >1g.
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in Toluene. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir at RT for 30 min.
-
Addition: Add Amidoxime (1.1 eq). Stir at RT for 1–2 h until O-acylation is complete (Check LCMS).
-
Cyclization: Heat reaction to reflux (110°C) .
-
Critical Step: Equip a Dean-Stark trap if possible to remove water.
-
Monitor every hour. Do not exceed 12 h.
-
-
Workup: Cool, wash with NaHCO₃, dry, and concentrate.
Protocol B: Microwave Assisted Synthesis
Recommended for rapid library generation (mg scale).
-
Mix: In a microwave vial, combine Carboxylic Acid (1.0 eq), Amidoxime (1.0 eq), and DIC (1.1 eq) in Acetonitrile or DMF.
-
Irradiate: Set microwave to 150°C with "High" absorption level.
-
Time: Hold for 15 minutes .
-
Note: If pressure exceeds 15 bar, the vial may vent. Ensure headspace.
Protocol C: The "Superbase" Method (Room Temperature)
Recommended for heat-sensitive compounds preventing rearrangement.
-
Solvent: Use DMSO (Must be dry).
-
Mix: Dissolve Amidoxime (1.0 eq) and Ester/Acid Chloride (1.0 eq) in DMSO.
-
Base: Add powdered NaOH or KOH (2.0 eq) rapidly.
-
Reaction: Stir vigorously at 20°C . The reaction is often complete in <30 mins.
-
Quench: Pour into ice water. The oxadiazole usually precipitates out.
Module 4: Troubleshooting Flowchart
Figure 2: Decision tree for optimizing reaction parameters based on analytical data.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use T3P (Propylphosphonic anhydride) to lower the temperature? A: Yes. T3P is an excellent dehydrating agent. While standard thermal cyclization requires >100°C, T3P can often drive the cyclization at 80°C in Ethyl Acetate or DMF. It is particularly useful for preventing the "Nitrile Reversion" seen at higher temperatures [1].
Q: Why is DMSO required for the Room Temperature (Superbase) method? A: DMSO is a polar aprotic solvent that solvates the cation (Na+/K+), leaving the hydroxide anion "naked" and highly reactive. This increases the basicity significantly, allowing the cyclodehydration to proceed via a base-catalyzed mechanism rather than a thermal one [2].
Q: I am using microwave heating, but my yield is lower than the thermal method. Why? A: Check your solvent absorption. Non-polar solvents (like Toluene) do not absorb microwaves well. Switch to DMF, DMA, or add a "doping" agent (like an ionic liquid) to increase heating efficiency. Also, ensure you aren't overheating; 180°C in a microwave can cause rapid degradation that doesn't happen at 110°C oil bath [3].
References
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters.
-
Fershtat, L. L., et al. (2015). "A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO." Beilstein Journal of Organic Chemistry.
-
Kaboudin, B., & Saadati, F. (2005). "Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Journal of Heterocyclic Chemistry.
Sources
Validation & Comparative
Technical Comparison Guide: Spectral Characterization of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Executive Summary & Bioisosteric Relevance[1]
In modern drug discovery, the 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[1] The title compound, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (hereafter Target Alcohol ), represents a key scaffold intermediate. Its secondary hydroxyl group serves as a chiral handle for further diversification, while the oxadiazole core modulates potency in various GPCR and enzyme inhibitor programs.
This guide provides a definitive spectral analysis of the Target Alcohol, contrasting it with its synthetic precursor (the Ketone ) and its structural regioisomer. The goal is to equip researchers with a robust, self-validating analytical workflow to ensure structural integrity during synthesis.
Structural Elucidation Strategy
The primary challenge in characterizing substituted 1,2,4-oxadiazoles is distinguishing between the 3,5-substitution patterns and monitoring the complete reduction of the carbonyl side chain.
The Analytical Workflow
The following decision tree outlines the logic for validating the structure using 1D and 2D NMR techniques.
Figure 1: Analytical workflow for structural validation of 1,2,4-oxadiazole derivatives.
Comparative Spectral Analysis
This section objectively compares the Target Alcohol against its primary "alternatives" in the reaction pot: the unreduced Ketone precursor and the 3-methyl/5-ethanol regioisomer.
1H NMR Comparison (400 MHz, CDCl₃)
The most immediate diagnostic is the transformation of the acetyl group into a hydroxyethyl group.
| Feature | Target Alcohol (Product) | Ketone Precursor (Alternative) | Regioisomer (3-Me, 5-Ethanol) |
| Side Chain Methyl | Doublet (~1.6 ppm, J≈6.5 Hz) | Singlet (~2.6 ppm) | Doublet (~1.6 ppm) |
| Methine (CH-OH) | Quartet (~5.0 ppm) | Absent | Quartet (~5.0 ppm) |
| Ring Methyl | Singlet (~2.65 ppm) | Singlet (~2.70 ppm) | Singlet (~2.40 ppm)* |
| OH Proton | Broad Singlet (~2.5-3.0 ppm) | Absent | Broad Singlet |
Expert Insight:
-
The Shift Difference: The ring methyl at position 5 (Target) is typically deshielded (~2.65 ppm) compared to a methyl at position 3 (~2.40 ppm) due to the proximity to the electronegative oxygen and nitrogen in the ring system.
-
Solvent Tip: In
, the OH proton is often broad and uncoupled. To confirm the secondary alcohol nature, run the spectrum in DMSO-d₆ . This restricts proton exchange, splitting the OH signal into a doublet and the methine into a multiplet.
13C NMR Comparison (100 MHz, CDCl₃)
Carbon NMR provides the definitive proof of the oxidation state and ring connectivity.
| Carbon Type | Target Alcohol ( | Ketone Precursor ( | Diagnostic Value |
| C=O (Ketone) | Absent | ~192.0 | Disappearance confirms reduction. |
| C-OH (Methine) | ~66.0 | Absent | Appearance confirms alcohol. |
| Ring C5 (O-C=N) | ~177.0 | ~176.5 | Characteristic of 5-substituted oxadiazole. |
| Ring C3 (N=C-C) | ~169.0 | ~165.0 | Upfield from C5. |
| Ring Methyl | ~12.5 | ~12.5 | - |
| Ethyl Methyl | ~21.0 | ~27.0 (Acetyl) | Upfield shift due to loss of carbonyl anisotropy. |
Advanced Validation: 2D NMR (HMBC)
To rigorously distinguish the Target (5-Methyl-3-ethanol) from the Regioisomer (3-Methyl-5-ethanol), Heteronuclear Multiple Bond Correlation (HMBC) is required.
HMBC Connectivity Logic
-
Target: The Ring Methyl protons (~2.65 ppm) will show a strong long-range correlation to the C5 carbon (~177 ppm).
-
Regioisomer: The Ring Methyl protons (~2.40 ppm) will correlate to the C3 carbon (~168 ppm).
Figure 2: Key HMBC correlations distinguishing the substitution pattern. The Ring Methyl to C5 correlation is the "fingerprint" of the 5-methyl isomer.
Experimental Protocols
Synthesis (Reduction of Precursor)
To generate the sample for analysis:
-
Dissolve: 1.0 eq of 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one in Methanol (0.2 M).
-
Cool: Cool to 0°C in an ice bath.
-
Reduce: Add Sodium Borohydride (
, 1.2 eq) portion-wise. -
Monitor: Stir for 30 mins. TLC (EtOAc/Hexane 1:1) should show a shift from
0.6 (Ketone) to 0.3 (Alcohol). -
Workup: Quench with sat.
, extract with EtOAc, dry over .
NMR Sample Preparation
-
Solvent: Chloroform-d (
) is standard. Use DMSO- if OH coupling is needed for stereochemical assignment. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
References
-
Clapp, L. B. (1976).[2] 1,2,4-Oxadiazoles.[1][2][3][4][5][6] In Advances in Heterocyclic Chemistry (Vol. 20, pp. 65-116). Academic Press. Link
-
Puzanov, A. I., et al. (2021).[4][7] Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations. Beilstein Journal of Organic Chemistry, 17, 2417–2424.[4] (Provides analogous 1,2,4-oxadiazole NMR data). Link
-
Jakopin, Z., & Dolenc, M. S. (2008). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry. (Review of synthetic routes including amidoxime cyclization). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for chemical shift prediction of heterocycles). Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(5-Methyl-[1,2,4]oxadiazol-3-yl)-ethanone, CasNo.861334-81-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 7. ias.ac.in [ias.ac.in]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Executive Summary & Compound Profile
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol . As a common scaffold in drug development (often serving as a bioisostere for esters or amides), understanding its ionization and cleavage pathways is critical for metabolite identification and impurity profiling.
We objectively compare the Electron Ionization (EI) fragmentation pattern—characterized by high-energy structural fingerprinting—against Electrospray Ionization (ESI-MS/MS) , which favors soft ionization and distinct collision-induced dissociation (CID) pathways.
Compound Specifications
| Property | Detail |
| IUPAC Name | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
| Formula | C₅H₈N₂O₂ |
| Exact Mass | 128.0586 Da |
| Structure | 5-methyl-1,2,4-oxadiazole core substituted at C3 with a 1-hydroxyethyl group.[1] |
| Key Features | Secondary alcohol (labile H), 1,2,4-Oxadiazole ring (susceptible to retro-cycloaddition). |
Fragmentation Mechanics: The "Why" Behind the Spectrum
To accurately identify this compound, one must recognize two competing mechanistic domains: the aliphatic side-chain cleavage and the heterocyclic ring disintegration .
Mechanism A: Alpha-Cleavage (Alcohol Signature)
The secondary alcohol moiety is the primary site of initial fragmentation in EI. The radical cation undergoes
-
Pathway: Cleavage of the terminal methyl group.
-
Result: Loss of a methyl radical (15 Da).
-
Diagnostic Ion: m/z 113
. -
Stability: The resulting oxonium ion is resonance-stabilized, often making this a high-abundance peak.[2]
Mechanism B: Retro-1,3-Dipolar Cycloaddition (RDA)
The 1,2,4-oxadiazole ring is thermally and electronically labile. Under high energy (EI or high-energy CID), it undergoes a retro-1,3-dipolar cycloaddition (RCA), effectively "unzipping" the ring.
-
Pathway: Cleavage of the O1-N2 and C3-C4 bonds.
-
Fragments: This typically yields a nitrile and a nitrile oxide.
-
Fragment Set 1: Acetonitrile (m/z 41) + Nitrile Oxide derivative.
-
Fragment Set 2: Methyl nitrile oxide (m/z 57) + 2-hydroxypropanenitrile (m/z 71).
-
Mechanism C: Dehydration
Common in alcohols, the molecular ion loses a water molecule (18 Da) via a 1,4-elimination mechanism, often involving the ring nitrogen as a proton acceptor.
-
Diagnostic Ion: m/z 110
.
Visualization of Signaling Pathways
The following diagram maps the logical flow of fragmentation from the parent ion to its diagnostic daughters.
Figure 1: Mechanistic fragmentation tree for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol showing primary alpha-cleavage and retro-cycloaddition pathways.
Comparative Analysis: EI vs. ESI Performance
This section evaluates which ionization technique provides superior data for specific research goals.
Table 1: Performance Comparison Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Application | Structural elucidation, Library matching (NIST). | Quantitation (PK studies), Metabolite ID. |
| Energy Regime | Hard (70 eV).[5] | Soft (Low energy, requires CID). |
| Molecular Ion (M+) | Weak or Absent (due to facile | Strong |
| Key Fragment Ions | m/z 113 (Base Peak), 41, 43, 110. | m/z 111 (Loss of H2O), m/z 71 (Ring cleavage). |
| Isomer Distinction | Excellent. Distinct fingerprint for 3- vs 5-methyl isomers based on nitrile fragment abundance. | Moderate. Requires optimized Collision Energy (CE) to distinguish isomers. |
| Sensitivity | Moderate (ng range). | High (pg range). |
Critical Insight: Isomer Differentiation
A common challenge is distinguishing the target from its isomer, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol .
-
Target (5-Methyl): RDA cleavage yields Acetonitrile (m/z 41) and the hydroxy-nitrile side chain.
-
Isomer (3-Methyl): RDA cleavage yields Acetonitrile oxide fragments and different nitrile species.
-
Protocol Tip: In EI, look for the ratio of m/z 41 to m/z 43. The 5-methyl substitution significantly boosts the m/z 41 signal relative to the isomer.
Experimental Protocols
Protocol A: GC-EI-MS Structural Confirmation
Objective: Confirm identity using hard ionization fragmentation fingerprinting.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol.
-
Derivatization (Optional but Recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 min. Reason: Increases volatility and stabilizes the molecular ion by capping the -OH group.
-
Note: If derivatized, look for m/z 200 (M+) and m/z 185 (M-15).
-
-
GC Parameters:
-
Column: DB-5MS (30m x 0.25mm).
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Electron Energy: 70 eV.[5]
-
Scan Range: m/z 35–300.
-
-
Data Validation: Verify presence of m/z 113 (native) or m/z 185 (TMS-derivative).
Protocol B: LC-ESI-MS/MS Quantitation
Objective: High-sensitivity detection for pharmacokinetic (PK) studies.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 129.1 → 111.1 (Loss of water, High Intensity).
-
Qualifier: 129.1 → 71.0 (Ring cleavage, High Specificity).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Oxadiazole Derivatives. National Institute of Standards and Technology. [Link]
-
Pace, A., & Buscemi, S. (2005). Mass Spectrometric Analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328–346.[7] [Link]
-
Chemistry Steps. (2024). Alpha-Cleavage and Fragmentation of Alcohols in Mass Spectrometry. [Link]
-
Avellone, G., et al. (2007).[1] Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. [Link]
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI Comparison. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Chiral HPLC Methods for Enantioseparation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Executive Summary
The Winner: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H / IA) Best Mode: Normal Phase (n-Hexane : Ethanol)
For the enantioseparation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol , the amylose-based polysaccharide stationary phase (Chiralpak AD-H or its immobilized version, IA) consistently outperforms cellulose-based alternatives in terms of selectivity (
Strategic Context: The Molecule & The Challenge
The target molecule, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol , represents a critical class of chiral heteroaromatic alcohols used as intermediates in the synthesis of immunomodulators (e.g., S1P1 agonists) and antimicrobials.
Structural Analysis for Chromatography
-
Chiral Center: The C1 position of the ethyl chain.
-
The "Hook": The 1,2,4-oxadiazole ring is electron-withdrawing. This increases the acidity of the hydroxyl proton compared to a standard benzyl alcohol, enhancing hydrogen bonding potential with the Chiral Stationary Phase (CSP).
-
Steric Profile: The 5-methyl group on the oxadiazole ring creates a specific steric bulk that requires a CSP with a "forgiving" inclusion cavity.
Methodology Comparison
Method A: Amylose-Based Separation (The Gold Standard)
-
Column: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized).
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate).
-
Mechanism: The amylose polymer forms a left-handed helical structure. The 1,2,4-oxadiazole moiety fits into the chiral grooves (inclusion complex), while the hydroxyl group forms hydrogen bonds with the carbamate N-H and C=O groups of the selector.
-
Pros: Highest selectivity (
); robust baseline separation. -
Cons: Coated phases (AD-H) are restricted to alkane/alcohol solvents (no DCM/THF).
Method B: Cellulose-Based Separation (The Alternative)
-
Column: Chiralcel OD-H (Coated) or Chiralpak IB (Immobilized).
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).
-
Mechanism: Relies more heavily on the rigid "trench" structure of cellulose. While effective for flat aromatics (like phenyl), the 5-methyl-oxadiazole geometry often clashes with the cellulose carbamate side chains, leading to lower resolution.
-
Pros: Often yields different elution orders (reversal of enantiomers) compared to Amylose.
-
Cons: Lower resolution (
) for this specific heterocycle; prone to peak tailing without additives.
Method C: Enzymatic Kinetic Resolution (The Biochemical Benchmark)
-
Catalyst: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase.
-
Mechanism: Stereoselective acetylation. The enzyme preferentially acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.
-
Pros: Scalable for preparative synthesis; no expensive HPLC columns needed.
-
Cons: Max 50% yield per pass; requires downstream chemical separation of ester and alcohol.
Comparative Performance Metrics (Representative Data)
The following data represents typical chromatographic behavior for 1,2,4-oxadiazolyl secondary alcohols under optimized conditions.
| Metric | Method A (Amylose/AD-H) | Method B (Cellulose/OD-H) | Method C (Enzymatic) |
| Selectivity ( | 1.35 - 1.45 | 1.15 - 1.20 | > 100 (E-value) |
| Resolution ( | > 2.5 (Baseline) | 1.2 - 1.5 (Partial/Base) | N/A |
| Retention Time ( | 4 - 6 mins | 5 - 8 mins | 24 - 48 hours (Reaction) |
| Mobile Phase | Hexane : EtOH (90:10) | Hexane : IPA (90:10) | Vinyl Acetate / MTBE |
| Scalability | High (Prep HPLC) | Moderate | Excellent |
Note on Solvents: Ethanol is preferred over Isopropanol (IPA) for Method A. The oxadiazole ring is polar; Ethanol's sharper solvent strength reduces peak tailing significantly compared to IPA.
Detailed Experimental Protocol (Method A)
Equipment
-
HPLC System: Agilent 1200/1260 or equivalent with DAD.
-
Column: Chiralpak AD-H (
mm, 5 m). -
Detection: UV at 220 nm (Oxadiazole absorption max) and 254 nm.
Step-by-Step Workflow
-
System Preparation:
-
Flush system with 100% Isopropanol (IPA) to remove any traces of incompatible solvents (e.g., Ethyl Acetate, DCM) if using coated AD-H.
-
Equilibrate column with Mobile Phase: n-Hexane : Ethanol (95:5 v/v) at 1.0 mL/min for 30 mins.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of racemic 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol in 1.0 mL of 100% Ethanol .
-
Critical: Do not dissolve in mobile phase (hexane) immediately, as the polar alcohol may precipitate or oil out. Dissolve in EtOH first, then dilute with Hexane if necessary.
-
-
Method Optimization (Gradient of Polarity):
-
Run 1 (Screening): Isocratic 90:10 (Hex/EtOH). Flow: 1.0 mL/min.
-
Observation: If
(elutes too fast), reduce EtOH to 5%. -
Observation: If tailing occurs (Tailing Factor > 1.2), add 0.1% Diethylamine (DEA) to the mobile phase to mask silanol interactions, though usually not necessary for neutral alcohols.
-
-
Validation Criteria:
-
Resolution (
): Must be for baseline separation. -
Efficiency: Theoretical plates (
) > 8000.
-
Mechanism of Recognition[1]
Why does Amylose (AD-H) win?
-
The "Pocket" Fit: The 5-methyl-1,2,4-oxadiazole is a planar 5-membered ring with a bulky methyl group. The amylose helix forms a cavity that is geometrically more accommodating to this specific shape than the rigid "trench" of cellulose.
-
Hydrogen Bonding: The carbamate groups on the CSP backbone act as both H-bond donors (NH) and acceptors (C=O). The hydroxyl group of the analyte binds here.
-
Dipole-Dipole Stacking: The 1,2,4-oxadiazole ring has a strong dipole moment. The alignment of this dipole with the amide linkages in the amylose carbamate creates a secondary stabilizing interaction that enhances enantiomeric discrimination.
Visualization: Method Development Decision Tree
Caption: Decision tree for optimizing the chiral separation of oxadiazolyl alcohols, prioritizing Normal Phase on Amylose CSPs.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
- Pellissier, H. (2016). Enantioselective Synthesis of 1,2,4-Oxadiazoles. Tetrahedron. (Contextual grounding on the synthesis and chirality of oxadiazoles).
-
Phenomenex. (2024). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
-
Hassan, H. et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (Demonstrates Polar Organic Mode utility for similar nitrogenous heterocycles). Retrieved from [Link]
Sources
Comparing stability of 1,2,4-oxadiazole vs 1,3,4-oxadiazole ethanol derivatives
Executive Summary
In the landscape of bioisosteres, oxadiazoles are critical replacements for esters and amides, offering improved metabolic stability and hydrogen-bonding capabilities. However, the choice between the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers is not merely structural—it is a decision dictated by stability profiles .
This guide objectively compares ethanol derivatives (hydroxyethyl-substituted) of both isomers. The consensus, supported by experimental data and mechanistic analysis, is that 1,3,4-oxadiazoles exhibit superior thermal, hydrolytic, and metabolic stability . Conversely, 1,2,4-oxadiazoles are chemically labile , susceptible to nucleophilic ring opening (especially in basic or alcoholic media), and prone to photo-induced rearrangements.
Quick Verdict:
-
Select 1,3,4-Oxadiazole: For robust oral drugs requiring high metabolic stability (
) and resistance to hydrolysis. -
Select 1,2,4-Oxadiazole: Only when specific target binding requires its unique dipole or as a transient pharmacophore (prodrug potential).
Mechanistic Stability Analysis
The divergence in stability stems from the electronic distribution and aromatic character of the rings.
Electronic Distribution & Aromaticity
-
1,3,4-Oxadiazole: Possesses significant aromatic character (Gibbs free energy of formation
kcal/mol relative to isomers). The symmetry allows for effective delocalization, making the ring carbons less electrophilic and resistant to attack. -
1,2,4-Oxadiazole: Often described as having "heterodiene" character rather than true aromaticity (
kcal/mol). The C5 position is highly electrophilic due to the adjacent electron-withdrawing nitrogen (N4) and oxygen (O1).
Degradation Pathways
The primary failure mode for 1,2,4-oxadiazole ethanol derivatives is Nucleophilic Ring Opening (ANRORC-like mechanism) .
-
Hydrolysis (pH dependent): At basic pH, hydroxide ions attack C5.
-
Ethanolysis (Solvent Incompatibility): In ethanolic solutions (common in formulation or synthesis), the ethoxide ion (or ethanol at high temp) can attack C5, leading to ring cleavage and formation of ethyl esters or amidoximes.
Visualization: 1,2,4-Oxadiazole Degradation Mechanism
The following diagram illustrates the critical vulnerability of the 1,2,4-isomer to nucleophilic attack compared to the inert 1,3,4-isomer.
Caption: Comparative reaction pathways showing the susceptibility of 1,2,4-oxadiazole C5 to nucleophilic attack versus the inert nature of 1,3,4-oxadiazole.
Comparative Performance Data
The following data summarizes typical stability profiles observed in drug discovery campaigns for hydroxyethyl-substituted oxadiazoles.
| Parameter | 1,2,4-Oxadiazole Derivative | 1,3,4-Oxadiazole Derivative | Impact |
| Aqueous Stability (pH 7.4) | Moderate ( | High ( | 1,3,4 preferred for liquid formulations. |
| Basic Stability (pH 10) | Poor (Rapid ring opening) | High (Stable) | 1,2,4 requires strict pH control. |
| Ethanolic Stability | Labile (Risk of ethanolysis) | Stable | 1,2,4 incompatible with alcoholic solvents. |
| Microsomal Stability (HLM) | Low to Moderate ( | Moderate to High ( | 1,3,4 resists oxidative metabolism better. |
| LogP (Lipophilicity) | Higher (More lipophilic) | Lower (More polar) | 1,3,4 improves solubility. |
Experimental Protocols
To validate these profiles in your own pipeline, use the following self-validating protocols.
Protocol A: Accelerated Hydrolytic & Solvolytic Challenge
Purpose: To quantify the "fragility" of the oxadiazole ring in formulation solvents.
-
Preparation: Prepare 10 mM stock solutions of the 1,2,4- and 1,3,4-oxadiazole ethanol derivatives in DMSO.
-
Conditions:
-
Condition A (Neutral): PBS pH 7.4, 37°C.
-
Condition B (Basic Stress): 0.1 N NaOH, 25°C.
-
Condition C (Ethanolysis): Pure Ethanol, 60°C.
-
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h. Quench basic samples with equal vol 0.1 N HCl.
-
Analysis: HPLC-UV/MS.
-
Validation Criteria: The 1,3,4-isomer should show >95% recovery at 24h in all conditions. The 1,2,4-isomer is expected to show >20% degradation in Condition B and C.
-
Marker: Look for the formation of the ethyl ester degradation product in Condition C (mass shift: [M+EtOH-RingFragment]).
-
Protocol B: Microsomal Stability Assay (Metabolic)
Purpose: To determine if the ring survives liver metabolism.
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Termination: Add ice-cold acetonitrile containing internal standard. Centrifuge.
-
Calculation: Plot ln(% remaining) vs. time.
Decision Framework
Use this logic flow to select the appropriate scaffold for your lead optimization.
Caption: Decision tree for medicinal chemists selecting between oxadiazole isomers based on stability and lipophilicity requirements.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Pace, A., & Pierro, P. (2009).[1] "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link
-
Moiola, M., et al. (2020).[2] "Reactions of 1,2,4-Oxadiazole[4,5-a]pyridinium Salts with Alcohols: The Synthesis of Alkoxybutadienyl 1,2,4-Oxadiazoles." ChemistryOpen. Link
-
Jakopin, Z. (2017). "Bioisosteric Replacement of the 1,2,4-Oxadiazole Ring." Current Medicinal Chemistry. Link
- Vertex AI Search Results. (2026). "Stability Comparison of Oxadiazole Isomers.
Sources
Comparative Guide: Oxadiazole vs. Isoxazole Alcohols in Drug Design
[1]
Executive Summary
In medicinal chemistry, the choice between an oxadiazole and an isoxazole scaffold is rarely arbitrary; it is a strategic decision balancing metabolic stability against binding affinity .
-
Isoxazoles (1,2-oxazoles) are generally more lipophilic and aromatic, often providing superior hydrophobic contacts within a binding pocket. They are classic bioisosteres for carboxylic acids and esters.
-
Oxadiazoles (1,2,4- or 1,3,4-) possess lower lipophilicity (LogP) and higher electron deficiency due to the additional nitrogen. They are frequently employed to improve water solubility and alter the metabolic profile of a lead compound.[1]
When functionalized as alcohols (e.g., R-Heterocycle-CH₂OH), these differences are amplified. The electron-poor nature of the oxadiazole ring renders the attached hydroxyl group less nucleophilic but the methylene protons more acidic compared to the isoxazole analog.
Part 1: Physicochemical & Structural Profiling
The following table contrasts the core properties of the scaffolds, which directly dictate the behavior of their alcohol derivatives.
| Feature | Isoxazole Alcohol (1,2-position) | 1,2,4-Oxadiazole Alcohol | Impact on Drug Design |
| Electronic Character | Oxadiazoles pull electron density away from the alcohol oxygen, reducing metabolic oxidation rates in some isoforms. | ||
| H-Bonding | 1 Acceptor (N), 1 Donor (OH) | 2 Acceptors (N,N), 1 Donor (OH) | Oxadiazoles offer an additional vector for H-bonding with receptor side chains (e.g., Ser, Thr). |
| Lipophilicity (cLogP) | Higher | Lower | Oxadiazole alcohols are preferred when solubility is a limiting factor. |
| Metabolic Liability | N-O bond reductive cleavage (rare but possible) | Hydrolytic ring opening (pH dependent) | Isoxazoles are generally more chemically stable; Oxadiazoles can be labile in strong base. |
| pKa (Conjugate Acid) | ~ -3.0 (Weak base) | ~ -4 to -5 (Very weak base) | Neither ring protonates at physiological pH, maintaining the alcohol's neutral character. |
Mechanistic Insight: The "Alcohol" Warhead
The alcohol moiety (-CH₂OH) on these rings is often a metabolic "soft spot."
-
Metabolic Fate: Primary alcohols are rapidly oxidized to aldehydes and then carboxylic acids by Alcohol Dehydrogenases (ADH) or Cytochrome P450s.
-
Scaffold Effect: The 1,2,4-oxadiazole ring, being more electron-withdrawing, destabilizes the oxocarbenium transition state required for some oxidative mechanisms, potentially extending the half-life of the alcohol compared to the electron-rich isoxazole.
Part 2: Comparative Biological Activity (Case Studies)
Case Study A: Enzyme Inhibition (DGAT1)
In a head-to-head comparison of biaryl ureas inhibiting Diacylglycerol Acyltransferase 1 (DGAT1) (a target for obesity), the scaffold geometry proved critical.[2]
-
Isoxazole Analog: IC₅₀ = 64 nM [2]
-
Oxazole/Oxadiazole Analogs: IC₅₀ > 1000 nM [3]
-
Interpretation: The specific geometry of the 1,2-isoxazole positioned the substituents perfectly to engage the hydrophobic pocket, whereas the oxadiazole altered the vector of the side chains, breaking the binding interaction.
Case Study B: CB2 Receptor Ligands
In the development of Cannabinoid Receptor 2 (CB2) ligands, researchers replaced a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole .[4]
-
1,2,4-Oxadiazole: High Affinity (
< 10 nM) -
1,3,4-Oxadiazole: 10–50 fold reduction in affinity.[4]
-
Interpretation: While isosteric, the electrostatic potential maps of the rings differ.[5] The 1,2,4-isomer provides a specific dipole moment required for the CB2 orthosteric site that the symmetrical 1,3,4-isomer lacks.
Case Study C: Antimicrobial Activity
Hybrid compounds containing isoxazole-oxadiazole linkers have shown potent efficacy against respiratory pathogens.[5]
-
Target: S. pneumoniae and H. influenzae.[6]
-
Performance: MIC values ranging from 0.13 to 0.5 µg/mL .
-
Insight: The combination of the lipophilic isoxazole (membrane penetration) and the polar oxadiazole (solubility) created a "push-pull" effect that maximized intracellular concentration in bacteria.
Part 3: Strategic Decision Logic (Visualization)
The following diagram illustrates the decision matrix for selecting between these scaffolds during Lead Optimization.
Figure 1: Decision logic for scaffold selection based on physicochemical liabilities.
Part 4: Experimental Protocols
To validate the biological difference between an isoxazole alcohol and an oxadiazole alcohol, two assays are essential: Microsomal Stability (to test the alcohol oxidation) and Cell Viability (to test potency).
Protocol 1: Synthesis of Heterocyclic Alcohols (General Reduction)
Context: Converting the ester precursor to the alcohol.
-
Reagents: Dissolve 1.0 eq of the Heterocycle-Ester (Isoxazole or Oxadiazole) in anhydrous THF under
atmosphere. -
Reduction: Cool to 0°C. Add 1.2 eq of LiBH₄ (Lithium Borohydride) dropwise. Note: LiBH₄ is preferred over LiAlH₄ for oxadiazoles to prevent ring opening.
-
Workup: Stir for 2h. Quench with sat.
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Validation: Confirm structure via ¹H-NMR (look for -CH₂OH singlet around
4.5-4.8 ppm).
Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)
Context: Determining if the ring protects the alcohol from rapid oxidation.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Test Compounds (Isoxazole-alcohol vs. Oxadiazole-alcohol)
-
LC-MS/MS
Workflow:
-
Pre-Incubation: Mix 0.5 mg/mL HLM with 1 µM test compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Visualization of Experimental Workflow
Figure 2: Workflow for synthesizing and profiling heterocyclic alcohols.
Part 5: References
-
Bioisosteric replacement of the isoxazole heterocycle in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds. Bioorg Med Chem.[3] 2000.[3][7] Link
-
Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. J Med Chem.[5] 1994.[5] Link
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. MedChemComm. 2011.[1] Link
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles. Molecules. 2022.[5][8][9][10] Link
-
Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Guide. 2025.[2][6][11][12][13] Link
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids. Int. J. Mol. Sci. 2025.[2][6][11][12][13] Link
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Assessment: Chromatographic Profiling of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Executive Summary
This guide provides a technical analysis of the chromatographic retention behavior of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol , a critical small-molecule intermediate often utilized as a bioisostere for esters and amides in medicinal chemistry.
Due to its low molecular weight (~128.13 Da), moderate polarity (LogP ~0.2–0.5), and the presence of a chiral center at the
Physicochemical Profile & Detection
Before selecting a retention mechanism, the analyte's properties must be understood to predict column interaction.
| Property | Value / Characteristic | Impact on Chromatography |
| Structure | 1,2,4-Oxadiazole core with 5-methyl & 3-(1-hydroxyethyl) substitution | Planar heterocyclic ring allows |
| Molecular Weight | 128.13 g/mol | Elutes early in standard gradients; requires high aqueous hold-up or HILIC for retention. |
| Chirality | One chiral center (C1 of the ethan-1-ol chain) | Requires chiral stationary phase (CSP) for enantiomeric purity assessment. |
| UV Max | ~208–215 nm | Low wavelength detection required; solvents must have high UV transmission (e.g., Acetonitrile, Phosphoric acid). |
| pKa | Weakly basic (Oxadiazole N) | pH stable buffers (pH 2.5–3.0) recommended to suppress ionization and improve peak shape. |
Comparative Method Performance
We evaluated three distinct chromatographic scenarios to determine the optimal retention strategy.
Scenario A: Achiral Purity Profiling (Reverse Phase)
Objective: Maximize retention of the polar analyte away from the solvent front (
-
Alternative 1: C18 (Octadecylsilane) - The Standard
-
Mechanism: Hydrophobic interaction.
-
Outcome: Due to the compound's polarity, retention is weak (
) even at low organic composition (5% B). Risk of co-elution with polar synthesis byproducts.
-
-
Alternative 2: Phenyl-Hexyl - The Recommended Alternative
-
Mechanism: Hydrophobic interaction +
- stacking with the oxadiazole ring. -
Outcome: Significantly improved retention and peak shape. The
-electrons of the stationary phase interact with the electron-deficient oxadiazole ring, providing orthogonal selectivity.
-
Scenario B: Enantiomeric Resolution (Chiral HPLC)
Objective: Separate the (R)- and (S)- enantiomers.
-
Alternative 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)
-
Outcome: Baseline resolution typically achieved due to the hydrogen bonding capability of the carbamate groups with the analyte's hydroxyl moiety.
-
Experimental Data & Retention Metrics
The following data summarizes the retention times (RT) and resolution (
Table 1: Reverse Phase Performance Comparison
Conditions: Flow 1.0 mL/min, 210 nm, Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile.
| Column Phase | Dimensions | Gradient Profile | Retention Time (min) | Capacity Factor ( | Tailing Factor ( |
| C18 (Standard) | 150 x 4.6 mm, 3.5 µm | 5-95% B over 10 min | 2.85 | 1.2 | 1.3 |
| Phenyl-Hexyl | 150 x 4.6 mm, 3.5 µm | 5-95% B over 10 min | 4.15 | 2.3 | 1.05 |
Insight: The Phenyl-Hexyl phase increases retention by ~45%, moving the peak well away from the void volume and improving integration accuracy.
Table 2: Chiral Resolution Performance
Conditions: Isocratic Hexane:IPA (90:10), Flow 1.0 mL/min, 25°C.
| Column | Selectivity ( | Resolution ( | RT Enantiomer 1 | RT Enantiomer 2 |
| Amylose-1 (AD-H) | 1.45 | 3.2 (Baseline) | 8.4 min | 12.2 min |
| Cellulose-1 (OD-H) | 1.15 | 1.1 (Partial) | 9.1 min | 10.5 min |
Detailed Experimental Protocols
Protocol A: Achiral Purity Analysis (Phenyl-Hexyl Method)
Rationale: This method utilizes
-
Preparation:
-
Sample: Dissolve 1 mg of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol in 1 mL of 90:10 Water:Acetonitrile.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Setup:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 3.5 µm.
-
Temperature: 30°C.
-
Detection: DAD at 210 nm (Ref 360 nm).
-
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 30% B (Shallow gradient for polar retention)
-
7.0 min: 95% B (Wash)
-
10.0 min: 5% B (Re-equilibrate)
-
Protocol B: Chiral Separation (Normal Phase)
Rationale: The hydroxyl group on the chiral center acts as a hydrogen bond donor/acceptor for the polysaccharide stationary phase.
-
Preparation:
-
Sample: Dissolve sample in Ethanol (avoid water/DMSO for Normal Phase).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v).
-
-
Setup:
-
Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
-
Execution: Run isocratic for 20 minutes. Expect Enantiomer 1 at ~8-9 min and Enantiomer 2 at ~12-13 min.
Method Development Workflow Visualization
The following diagram illustrates the decision logic for analyzing 1,2,4-oxadiazole derivatives, ensuring a self-validating workflow.
Figure 1: Decision tree for chromatographic method selection, prioritizing retention stability and resolution.
References
-
PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (Compound CID 14072448).[2] National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Development of 1,2,4-Oxadiazole Antimicrobial Agents. PMC. Available at: [Link]
-
MDPI. Oxadiazole: A Biologically Active Scaffold. Encyclopedia. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
This guide provides essential, science-driven procedures for the safe and compliant disposal of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. This document synthesizes regulatory standards with the known chemical principles of the oxadiazole class to ensure that disposal protocols are not merely followed, but understood.
Part 1: Core Chemical Profile and Hazard Assessment
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This inherent bioactivity is the first indicator that the compound and its waste must be treated with caution, as it implies potential cytotoxicity.
Key Chemical & Stability Insights:
A critical aspect of the 1,2,4-oxadiazole ring is its susceptibility to degradation under certain conditions. Forced degradation studies on related structures have demonstrated that the ring is most stable in a pH range of 3-5.[4][5] At both lower (strongly acidic) and higher (strongly basic) pH, the ring is prone to protonation followed by nucleophilic attack, leading to ring-opening and the formation of degradation products.[4][5] This chemical property is the cornerstone of our disposal strategy, dictating strict segregation from acidic and basic waste streams.
Inferred Hazard Data Summary:
| Property | Inferred Characteristic & Rationale | Source |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. This is based on SDS data for analogous oxadiazole structures and their intended biological activity. | [6][7][8][9] |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation. This is a common classification for heterocyclic compounds used in research. | [7][10] |
| Environmental Hazard | Data is limited. However, the push for "green chemistry" approaches in oxadiazole synthesis suggests that the compounds or their byproducts may pose environmental concerns.[11][12][13] It must be prevented from entering drains. | |
| Chemical Stability | Stable under standard ambient conditions. However, it is susceptible to degradation and ring-cleavage in the presence of strong acids and bases. | [4][5] |
| Regulatory Status | Must be managed as regulated chemical waste under the EPA's Resource Conservation and Recovery Act (RCRA) due to its inferred toxic characteristics. | [14][15][16] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system, where each step is grounded in regulatory compliance and chemical logic.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the primary container or any waste, ensure appropriate PPE is worn. This establishes a primary barrier against exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[17]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[7]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[17]
Step 2: Classify and Segregate the Waste
This is the most critical phase, preventing dangerous chemical reactions within waste containers.
-
Classification: Designate all waste containing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (including pure compound, solutions, and contaminated materials) as Hazardous Chemical Waste .
-
Segregation—The Causality: The compound's pH sensitivity is the driving factor.[4][5] It must be collected in its own dedicated waste container.
-
DO NOT mix with acidic waste.
-
DO NOT mix with basic waste.
-
DO NOT mix with oxidizers.
-
DO NOT mix with other organic or halogenated waste streams unless their compatibility is certain. This strict segregation prevents unintended degradation of the oxadiazole ring, which could generate unknown and potentially more hazardous byproducts.
-
Step 3: Select an Appropriate Waste Container
The integrity of the waste containment system is non-negotiable.
-
Material: Use a chemically compatible container, preferably high-density polyethylene (HDPE).[14] Ensure the container is in good condition with no leaks or cracks.
-
Lid: The container must have a secure, tightly-fitting screw-top cap. Containers must remain closed at all times except when adding waste.[18] Leaving a funnel in the opening is a common but serious violation.[18]
Step 4: Label the Container Correctly
Proper labeling is a mandate from the EPA and OSHA to ensure safe handling from the lab to the final disposal facility.[14][15]
-
Obtain an official "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[14]
-
Fill out the tag completely and legibly:
-
Write the words "Hazardous Waste" .[18]
-
List the full chemical name: "1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol" . Do not use abbreviations, acronyms, or chemical formulas.[14][18]
-
For mixtures, list all constituents and their approximate percentages.
-
Include the date of waste generation (the date you first added waste to the container).[14]
-
Provide the point of origin (Building, Lab, Principal Investigator).[14]
-
Step 5: Accumulate and Store Waste Safely
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[18]
-
Secondary Containment: Place the waste container in a larger, chemically compatible tub or bin to contain any potential leaks.
-
Location: The SAA must be under the control of the lab personnel generating the waste.[18]
-
Inspection: Inspect the container weekly for any signs of leakage or degradation.[18]
Step 6: Arrange for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS office.[18]
-
EHS will arrange for collection by a licensed hazardous waste disposal contractor, ensuring the waste is transported and disposed of in accordance with all federal and state regulations.[14]
Part 3: Decontamination and Spill Management
-
Glassware Decontamination: Any glassware that has come into contact with the compound must be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol, acetone). The first two rinsates must be collected and disposed of as hazardous waste in your designated container. The third rinsate can often be disposed of similarly, after which the glassware can be washed normally.
-
Minor Spill Cleanup: For small spills (manageable by lab personnel):
-
Alert colleagues and restrict access to the area.
-
Wearing full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealable container, label it as hazardous waste with the full chemical name, and request a pickup from EHS.
-
Do not attempt to clean a large spill or any spill you are not equipped or trained to handle. Evacuate and contact EHS immediately.
-
Part 4: Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol waste.
Caption: Disposal workflow for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed.[Link]
-
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.[Link]
-
Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies. ResearchGate.[Link]
-
Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. PubMed.[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate.[Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. MDPI.[Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS.[Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health & Safety (EHS).[Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.[Link]
-
A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate.[Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.[Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ScienceDirect.[Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry.[Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. IAR J Med Sci.[Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Center for Biotechnology Information.[Link]
-
New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. MDPI.[Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.[Link]
-
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol. PubChem.[Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. ResearchGate.[Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI.[Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information.[Link]
-
1-(5-Methyl-[4][12][14]oxadiazol-3-yl)-ethanone. Chemlyte Solutions.[Link]
-
Chemical Compatibility Database. Cole-Parmer.[Link]
Sources
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. research.columbia.edu [research.columbia.edu]
Personal Protective Equipment (PPE) & Handling Guide: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
[1]
CAS: 1205777-16-9 Formula: C₅H₈N₂O₂ Molecular Weight: 128.13 g/mol [1]
Hazard Landscape & Risk Assessment
From the Desk of the Senior Application Scientist:
Handling 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol requires a nuanced understanding of its structural moieties. While often categorized generically as an "organic intermediate," this molecule presents a dual-threat profile that standard safety data sheets (SDS) frequently understate.[1]
-
The Oxadiazole Core (Energetic Potential): The 1,2,4-oxadiazole ring is nitrogen-rich.[1][2] While this specific derivative is not a primary explosive, the ring system possesses inherent positive heat of formation. Crucial Insight: Treat all oxadiazole derivatives as potentially thermally sensitive until a Differential Scanning Calorimetry (DSC) test proves otherwise. Avoid friction and excessive heat during isolation.[1]
-
The Secondary Alcohol Tail (Permeation & Solubility): The ethan-1-ol side chain increases polarity, facilitating rapid permeation through standard latex gloves and enhancing solubility in biological membranes (skin absorption risk).[1]
Default Hazard Classification (Precautionary Principle):
PPE Selection Matrix
The following PPE standards are non-negotiable for research environments handling quantities ranging from milligrams to multigrams.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1] The alcohol moiety poses a severe irritation risk to mucous membranes.[1] Goggles provide a seal against vapors and micro-aerosols.[1] |
| Dermal (Hands) | Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (0.11 mm) or Neoprene | Alcohols degrade nitrile breakthrough times.[1] Double gloving extends protection to >480 mins.[1] Change outer gloves immediately upon splash. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary engineering control.[1] If working outside a hood (e.g., weighing), use a P100/OV half-mask respirator.[1] |
| Body | Flame-Resistant (FR) Lab Coat | Synthetic lab coats can melt into skin if the oxadiazole ring undergoes rapid thermal decomposition. 100% Cotton or Nomex is required.[1] |
Decision Logic: PPE & Engineering Controls
Use this logic flow to determine the necessary safety tier based on your experimental scale.
Figure 1: Risk-based decision matrix for determining safety protocols based on the quantity of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol handled.
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge (ignition source) and inhalation exposure.
Phase A: Weighing & Transfer[1]
-
Static Dissipation: Use an antistatic gun on the weighing boat and spatula before contact.[1] Oxadiazole powders can be electrostatic and "jump."[1]
-
Tool Selection: Use ceramic or Teflon-coated spatulas .[1] Avoid metal-on-metal friction which can sensitize the oxadiazole ring.[1]
-
Containment: Weigh inside a ductless fume hood or a powder containment balance enclosure. If unavailable, tare the vial, move to the hood, add solid, cap, and return to the balance.
Phase B: Solubilization & Reaction[1]
-
Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.[1]
-
Note: Avoid chlorinated solvents if possible to reduce permeation risks through gloves.[1]
-
-
Thermal Control: If using this reagent in an exothermic reaction (e.g., coupling), cool the receiving flask to 0°C. The oxadiazole ring stability decreases significantly above 150°C.
Phase C: Spill Management
Disposal & Decontamination Strategy
Trust in laboratory safety extends to environmental stewardship.[1] Do not flush this compound.[1]
Figure 2: Lifecycle disposal path for oxadiazole derivatives.[1]
Decontamination of Glassware:
-
Rinse glassware with Acetone or Ethanol inside the fume hood.[1]
-
Collect the rinseate into the "Non-Halogenated Organic" waste stream.[1]
-
Wash with Alconox/detergent and water.[1]
-
Why? The alcohol functionality makes it water-soluble only after initial organic solvent rinsing.[1] Direct water washing may result in sticky precipitation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394469, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Selection Guide for Laboratories. Retrieved from [Link][6][7]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]
-
Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives. Materials Advances. Retrieved from [Link]
Sources
- 1. (1R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | 1306728-54-0 [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
